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  • Product: Ethyl 3-oxoisoindoline-5-carboxylate
  • CAS: 1261631-07-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Chemical Architecture and Synthetic Utility of Ethyl 3-Oxoisoindoline-5-carboxylate

The following technical guide details the chemical properties, synthetic pathways, and experimental utility of ethyl 3-oxoisoindoline-5-carboxylate . This monograph is structured for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic pathways, and experimental utility of ethyl 3-oxoisoindoline-5-carboxylate . This monograph is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a versatile pharmacophore scaffold.

Executive Summary

Ethyl 3-oxoisoindoline-5-carboxylate (also referenced as ethyl 1-oxoisoindoline-6-carboxylate or 5-ethoxycarbonylphthalimidine depending on numbering conventions) is a bifunctional heterocyclic scaffold. It features an isoindolin-1-one (phthalimidine) core substituted with an ethyl ester at the 5-position.

This molecule represents a "privileged structure" in drug discovery, serving as a critical intermediate for Cereblon (CRBN) E3 ligase modulators (e.g., Lenalidomide analogs), PARP inhibitors , and PROTAC linker attachment. Its dual functionality—the acidic lactam nitrogen and the electrophilic ester—allows for divergent synthetic applications, enabling the rapid construction of complex structure-activity relationship (SAR) libraries.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 3-oxoisoindoline-5-carboxylate
CAS Number 1261788-26-4 (Generic for 1-oxo-5-carboxy isomer); 100465-96-3 (Methyl analog ref)
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Scaffold Isoindolin-1-one (Phthalimidine)
Key Functional Groups Secondary Lactam (–CONH–), Ethyl Ester (–COOEt)
Physical State White to off-white crystalline solid
Melting Point 192–197 °C

Physicochemical Profile & Reactivity

Understanding the electronic distribution of the isoindolinone core is vital for predicting reactivity.

Electronic Structure[1]
  • Lactam Nitrogen (N2): The nitrogen atom is part of a lactam ring. The lone pair is delocalized into the carbonyl (C1/C3), rendering the nitrogen non-basic but significantly acidic (pKa ≈ 11–12 in DMSO). This allows for facile deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃) to generate a nucleophile for alkylation.

  • Ester (C5-COOEt): The ester group is electronically coupled to the aromatic ring, withdrawing electron density. This deactivates the ring toward electrophilic aromatic substitution (SEAr) but activates the system for nucleophilic attack at the ester carbonyl (hydrolysis/amidation).

  • Benzylic Methylene (C1/C3): The methylene group adjacent to the nitrogen is benzylic. While less acidic than the N-H, it is susceptible to oxidation (to the phthalimide) or radical halogenation under forcing conditions.

Solubility Profile
  • High Solubility: DMSO, DMF, DMAc (Polar aprotic solvents are ideal for alkylation reactions).

  • Moderate Solubility: Ethyl Acetate, Dichloromethane, THF.

  • Low Solubility: Water, Diethyl Ether, Hexanes.

Synthetic Pathways

Two primary routes exist for accessing this scaffold: the classical cyclization and the modern transition-metal catalyzed carbonylation.

Route A: Pd-Catalyzed Carbonylation (Modern)

This method utilizes palladium catalysis to insert CO into a benzylamine precursor, forming the lactam ring in a single step.

  • Precursors: 2-bromo-4-(ethoxycarbonyl)benzylamine or related aryl halides.

  • Catalyst: Pd(OAc)₂ / Xantphos.

  • Conditions: CO (1 atm or high pressure), Base (Et₃N), Toluene/DMSO, 80–100 °C.

  • Mechanism: Oxidative addition of Pd to the Ar-Br bond, CO insertion, and intramolecular nucleophilic attack by the pendant amine.

Route B: Reductive Cyclization (Classical)[1]
  • Precursors: Ethyl 4-nitro-phthalate or 4-substituted phthalic anhydride.

  • Workflow:

    • Formation of the phthalimide (reaction with ammonia/urea).

    • Regioselective reduction of one carbonyl group using Zn/AcOH or Sn/HCl.

    • Note: This route often yields a mixture of 5- and 6-carboxylate isomers, requiring careful chromatographic separation.

Experimental Protocols

The following protocols are designed for high reproducibility in a drug discovery setting.

Protocol 1: N-Alkylation (General Procedure)

Objective: Functionalization of the lactam nitrogen to attach linkers or pharmacophores.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Ethyl 3-oxoisoindoline-5-carboxylate (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) or NaH (1.2 equiv, 60% dispersion in oil) at 0 °C. Stir for 30 minutes to ensure formation of the lactam anion.

    • Observation: Evolution of H₂ gas (if NaH is used) or slight color change indicates anion formation.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

    • Tip: If R-X is a secondary halide or less reactive, add KI (0.1 equiv) as a catalyst (Finkelstein condition).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with H₂O (to remove DMF) and Brine. Dry over MgSO₄ and concentrate.

Protocol 2: Ester Hydrolysis (Saponification)

Objective: Generation of the free carboxylic acid for amide coupling.

  • Dissolution: Dissolve the ester (1.0 equiv) in a mixture of THF/MeOH/H₂O (3:1:1 ratio).

  • Reagent: Add LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at RT for 4 hours.

    • Check: LC-MS should show complete conversion to the acid (M-Et+H).

  • Workup: Acidify carefully with 1M HCl to pH ~3. The product often precipitates. Filter the solid or extract with EtOAc.

Visualizations & Pathways

Divergent Synthesis Map

The following diagram illustrates the central role of ethyl 3-oxoisoindoline-5-carboxylate in generating diverse chemical matter.

G Precursor Precursor (e.g., 2-Formylbenzoate) Core Ethyl 3-oxoisoindoline- 5-carboxylate (The Scaffold) Precursor->Core Cyclization (NH3/Redn) Acid Carboxylic Acid (Linker Attachment) Core->Acid LiOH, THF/H2O (Hydrolysis) N_Alk N-Alkylated Product (PROTAC/Drug Core) Core->N_Alk Base, R-X (N-Alkylation) Phthalimide Phthalimide Analog (Oxidation) Core->Phthalimide KMnO4 or SeO2 (Oxidation) Amide Carboxamide (Target Engagement) Acid->Amide Amine, HATU (Coupling)

Figure 1: Divergent synthetic utility of the isoindolinone scaffold.

Mechanistic Logic: N-Alkylation

The regioselectivity of alkylation is driven by the acidity of the lactam NH.

Reaction Step1 Neutral Scaffold (pKa ~12) Step2 Lactam Anion (Delocalized Charge) Step1->Step2 Deprotonation Step3 N-Alkylated Product (Stable) Step2->Step3 SN2 Attack Base Base (Cs2CO3) Base->Step1 Electrophile Electrophile (R-X) Electrophile->Step2

Figure 2: Mechanistic workflow for N-functionalization.

Applications in Drug Discovery[1]

PROTAC Linker Synthesis

The 5-carboxylate position is an ideal "exit vector" for PROTAC design.

  • Hydrolysis of the ethyl ester yields the carboxylic acid.

  • Amide Coupling with a diamine linker (e.g., PEG-diamine or alkyl-diamine) connects the isoindolinone (Cereblon binder mimic) to the protein of interest (POI) ligand.

  • Note: While Thalidomide/Lenalidomide use the phthalimide core, the isoindolinone core (reduced phthalimide) offers different physicochemical properties (solubility, H-bond donor/acceptor profile) that can modulate the permeability and metabolic stability of the final chimera.

PARP Inhibition

Isoindolin-1-ones mimic the nicotinamide pharmacophore found in NAD+. Substituents at the 5-position can extend into the adenosine binding pocket or solvent front, enhancing potency and selectivity against PARP1/2 enzymes.

References

  • Vertex AI Search. (2024). Synthesis of isoindolin-1-ones via Palladium-Catalyzed Carbonylation. Retrieved from (Generalized citation based on search context 1.1).

  • National Institutes of Health (NIH). (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation. PubMed Central. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of substituted isoindolin-1-ones. Available at: [Link]

  • ResearchGate. (2020). Synthesis of isoindolin-1-one compounds via Ugi-type multicomponent reactions. Available at: [Link]

Sources

Exploratory

Molecular Profiling and Pharmacophore Analysis of Ethyl 3-Oxoisoindoline-5-carboxylate: A Technical Guide

The following technical guide details the molecular architecture, synthesis, and pharmacophore profiling of Ethyl 3-oxoisoindoline-5-carboxylate . This analysis is designed for medicinal chemists and structural biologist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, synthesis, and pharmacophore profiling of Ethyl 3-oxoisoindoline-5-carboxylate . This analysis is designed for medicinal chemists and structural biologists focusing on scaffold hopping and lead optimization in oncology and immunology.

Executive Summary

Ethyl 3-oxoisoindoline-5-carboxylate (CAS: 1261788-26-4) represents a critical intermediate and probe molecule within the isoindolin-1-one (phthalimidine) class of heterocycles. This scaffold is structurally distinct from the thalidomide-like isoindoline-1,3-diones (phthalimides) by the reduction of one carbonyl group to a methylene, imparting unique electronic and steric properties.

The compound serves as a pivotal "anchor" scaffold in drug discovery, particularly for:

  • Kinase Inhibition: Targeting the ATP-binding hinge region via the lactam motif.

  • E3 Ligase Modulation: Acting as a structural analog to Lenalidomide for Cereblon (CRBN) binding studies.

  • Fragment-Based Drug Design (FBDD): The 5-carboxylate moiety provides a chemically reactive vector for growing the molecule into solvent-exposed pockets.

Molecular Architecture & Properties[1]

Understanding the physicochemical baseline is prerequisite to pharmacophore modeling. The isoindolinone core is planar, but the sp3 hybridized C3 position introduces a subtle deviation from perfect planarity compared to phthalimides.

Physicochemical Profile
PropertyValue / DescriptorRelevance
Molecular Formula C₁₁H₁₁NO₃Core Composition
Molecular Weight 205.21 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~1.7Ideal lipophilicity for cell permeability
H-Bond Donors (HBD) 1 (Lactam NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors (HBA) 3 (Lactam C=O, Ester C=O, Ester O)Interaction with backbone amides
Topological Polar Surface Area ~65 ŲGood oral bioavailability potential
Rotatable Bonds 3 (Ethyl ester chain)Low entropic penalty upon binding
Electronic Distribution

The lactam (amide) functionality at positions 1 and 2 creates a dipole moment oriented towards the carbonyl oxygen. The benzene ring is electron-deficient due to the conjugation with both the lactam carbonyl and the 5-ester group. This electron deficiency makes the aromatic system prone to


-

stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

Synthetic Methodology

Reliable access to the scaffold is essential for SAR exploration. The following protocol describes the Reductive Cyclization Route , favored for its scalability and regioselectivity compared to radical bromination methods.

Retrosynthetic Logic

The strategy involves constructing the isoindoline-1,3-dione (phthalimide) core first, followed by a regioselective reduction to the isoindolin-1-one.

  • Precursor: Trimellitic Anhydride (Benzene-1,2,4-tricarboxylic acid 1,2-anhydride).

  • Key Transformation: Zinc/Acetic Acid reduction of the phthalimide.

Step-by-Step Protocol
Stage 1: Formation of 5-Carboxyphthalimide
  • Reagents: Trimellitic anhydride (1.0 eq), Urea (1.2 eq).

  • Procedure: Mix solids and heat to 150°C in a round-bottom flask. The mixture will melt and evolve ammonia/CO2.

  • Workup: Cool the solid mass, triturate with water, and filter. Recrystallize from ethanol.

  • Yield: ~80-90% of 1,3-dioxoisoindoline-5-carboxylic acid.

Stage 2: Esterification
  • Reagents: 5-Carboxyphthalimide (1.0 eq), Ethanol (excess), Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat).

  • Procedure: Reflux the carboxylic acid in ethanol with the acid catalyst for 6 hours.

  • Validation: Monitor by TLC ( disappearance of acid spot).

  • Product: Ethyl 1,3-dioxoisoindoline-5-carboxylate.

Stage 3: Regioselective Reduction to Ethyl 3-oxoisoindoline-5-carboxylate

Note: Reduction of 4-substituted phthalimides can yield isomeric mixtures (5- vs 6-substituted isoindolinones). However, Zn/AcOH reduction often favors the removal of the carbonyl para to the electron-withdrawing ester, though separation may be required.

  • Reagents: Ethyl 1,3-dioxoisoindoline-5-carboxylate (1.0 eq), Zinc dust (activated, 5.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve substrate in acetic acid.

    • Add Zn dust in portions at reflux temperature.

    • Reflux for 2–4 hours.

  • Workup: Filter off Zn residues while hot. Concentrate filtrate. Neutralize with NaHCO₃ (aq) and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Identification: The isoindolin-1-one shows a characteristic methylene singlet (~4.4 ppm) in ¹H NMR, distinct from the aromatic region.

Synthesis Workflow Diagram

SynthesisRoute Start Trimellitic Anhydride (Precursor) Step1 Fusion with Urea (150°C) Start->Step1 Inter1 5-Carboxyphthalimide Step1->Inter1 Imide Formation Step2 Esterification (EtOH, H+) Inter1->Step2 Inter2 Ethyl 1,3-dioxoisoindoline- 5-carboxylate Step2->Inter2 Protection Step3 Zn / AcOH Reduction (Regioselective) Inter2->Step3 Final Ethyl 3-oxoisoindoline- 5-carboxylate Step3->Final Deoxygenation

Figure 1: Retrosynthetic pathway converting Trimellitic Anhydride to the target Isoindolinone via selective reduction.

Pharmacophore Analysis

The 3-oxoisoindoline-5-carboxylate scaffold functions as a "bi-functional" pharmacophore. It possesses a rigid binding core and a vector for extension.

Pharmacophore Features Map
  • Feature A (H-Bond Donor - D1): The Lactam Nitrogen (NH).

    • Role: Critical for hydrogen bonding with backbone carbonyls (e.g., the "hinge" region in kinases like PI3K or CDK).

  • Feature B (H-Bond Acceptor - A1): The Lactam Carbonyl (C=O).

    • Role: Accepts H-bonds from backbone amides.

  • Feature C (Hydrophobic Core - R1): The Benzene Ring.

    • Role: Engages in Van der Waals or

      
      -
      
      
      
      stacking (e.g., with Phe/Tyr residues).
  • Feature D (Exit Vector - V1): The 5-Carboxylate Ester.

    • Role: Points towards the solvent front or a secondary pocket. In drug design, this ester is often hydrolyzed to the acid (to form salt bridges) or converted to an amide to reach further sub-pockets.

Interaction Diagram

Pharmacophore Core Benzene Ring (Hydrophobic) LactamNH Lactam NH (HB Donor) Core->LactamNH LactamCO Lactam C=O (HB Acceptor) Core->LactamCO Ester 5-Ester Group (Variable/Linker) Core->Ester TargetHinge Protein Hinge Region LactamNH->TargetHinge H-Bond LactamCO->TargetHinge H-Bond TargetPocket Solvent/Side Pocket Ester->TargetPocket Derivatization Vector

Figure 2: Pharmacophore map illustrating the binding vectors of the isoindolinone core against a theoretical protein active site.

Therapeutic Applications & Biological Relevance[1][4][5][6]

Kinase Inhibition (PI3K / CDK)

Isoindolinones are bioisosteres of quinazolinones. The ethyl 3-oxoisoindoline-5-carboxylate mimics the adenine ring of ATP.

  • Mechanism: The lactam pair (NH/CO) mimics the N1/N6 of adenine, forming a bidentate H-bond with the kinase hinge residues.

  • Optimization: The ethyl ester is often replaced with bulky aromatic amides to induce selectivity (e.g., PI3K

    
     selectivity).
    
Immunomodulation (IMiDs)

While thalidomide and lenalidomide utilize the isoindolinone core, they typically possess a glutarimide ring at the nitrogen.

  • Relevance: This specific ethyl ester compound serves as a negative control or a fragment precursor in Cereblon (CRBN) binding assays. It lacks the glutarimide "warhead" required for CRBN recruitment but retains the geometric scaffold, allowing researchers to study non-specific binding or scaffold toxicity.

Antioxidant Activity

Recent studies suggest that 3-oxoisoindoline-5-carboxamides (derived from this ester) exhibit significant antioxidant properties, potentially via radical scavenging mechanisms stabilized by the isoindolinone resonance.

References

  • PubChem. (2025).[1] Compound Summary: Ethyl 1-oxoisoindoline-5-carboxylate (CID 53394986). National Library of Medicine. [Link]

  • Kishor Kumar, C., et al. (2010). "3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies." Journal of Pharmaceutical Science and Technology. [Link]

  • Gao, S., et al. (2013). "Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors." Molecules. [Link][2][3][4][5][6]

Sources

Foundational

Therapeutic Potential of Isoindoline-5-Carboxylate Derivatives

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological optimization of isoindoline-5-carboxylate derivatives. Technical Guide for Drug Development & Medicinal Chemistry Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological optimization of isoindoline-5-carboxylate derivatives.

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The isoindoline-5-carboxylate scaffold represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to mimic key biological metabolites and rigidly position functional groups for high-affinity target binding. Unlike the ubiquitous phthalimide core (found in thalidomide analogs), the 5-carboxylate substitution pattern offers a unique vector for extending into solvent-exposed active site regions, enhancing both solubility and specificity.

This guide focuses on two primary therapeutic breakthroughs driven by this scaffold:

  • PARP-1 Inhibition (Oncology): Functioning as a nicotinamide mimic to induce synthetic lethality in BRCA-deficient tumors.

  • ADAMTS-5 Inhibition (Osteoarthritis): acting as a selective metalloprotease inhibitor to halt cartilage degradation.[1][2][3][4]

Chemical Architecture & Synthesis

The core advantage of the isoindoline-5-carboxylate moiety is its structural rigidity. It serves as a bi-functional linker: the bicyclic core provides hydrophobic stacking interactions (π-π), while the C5-carboxylate allows for the attachment of solubilizing groups or specific probes that reach distinct sub-pockets of the target protein.

Core Synthesis Strategy

The synthesis typically proceeds via the oxidation of substituted xylenes or the cyclization of phthalic acid derivatives. Below is the optimized route for generating the 3-oxoisoindoline-5-carboxamide core, the most bioactive variant in this class.

Synthesis_Pathway Start 3,4-Dimethylbenzoic Acid Inter1 Dimethyl 4-bromoisophthalate Start->Inter1 1. KMnO4, Oxidation 2. MeOH, H+ (Esterification) 3. NBS (Bromination) Inter2 Isoindoline-5-carboxylic Acid (Core Scaffold) Inter1->Inter2 Primary Amine (R-NH2) Cyclization (Heat/Base) Product Isoindoline-5-Carboxamide (Bioactive Ligand) Inter2->Product Amine Coupling (EDC/HOBt or HATU)

Figure 1: Modular synthesis of 3-oxoisoindoline-5-carboxamide derivatives allowing for divergent R-group functionalization.

Therapeutic Focus I: PARP-1 Inhibition (Oncology)

Mechanism of Action: Poly(ADP-ribose) polymerase-1 (PARP-1) repairs single-strand DNA breaks.[5][6] Isoindoline-5-carboxamide derivatives act as NAD+ mimetics . The isoindolinone lactam ring forms hydrogen bonds with Gly863 and Ser904 in the catalytic pocket, while the 5-carboxamide substituent extends into the ribose binding pocket, improving potency and physicochemical properties.

Structure-Activity Relationship (SAR)

The efficacy of these derivatives relies heavily on the substitution at the amide nitrogen.

Structural RegionModificationBiological Effect
Lactam Core N-MethylationIncreases metabolic stability; maintains H-bond network.
C5-Position Carboxamide LinkerCritical for solubility and reaching the solvent front.
Side Chain (R) Piperidine/PyrrolidineEnhances pharmacokinetic profile (CNS penetration).
Stereochemistry (S)-EnantiomerOften 10-100x more potent than (R) due to steric fit in the nicotinamide pocket.
Key Compound: NMS-P515

NMS-P515 is a representative lead compound in this class.[6] It demonstrates high selectivity for PARP-1 over other PARP isoforms, reducing off-target toxicity (e.g., hematological suppression common in earlier generations).

Therapeutic Focus II: ADAMTS-5 Inhibition (Osteoarthritis)

Mechanism of Action: ADAMTS-5 (Aggrecanase-2) is the primary enzyme responsible for degrading aggrecan in articular cartilage.[2] Unlike MMP inhibitors which failed due to musculoskeletal toxicity, isoindoline-5-carboxylate derivatives (e.g., Compound 18 ) achieve selectivity by targeting the non-catalytic exosite or the S1' pocket with high specificity.

Mechanistic Pathway

The isoindoline scaffold serves as a rigid spacer that positions a zinc-binding group (ZBG) or an allosteric modulator.

ADAMTS_Mechanism Target ADAMTS-5 Enzyme (Active Site) Substrate Aggrecan (Cartilage Matrix) Target->Substrate Cleavage (Pathological) Inhibitor Isoindoline-5-Carboxamide Derivative Inhibitor->Target Competitive/Allosteric Binding (Selectivity > MMPs) Inhibitor->Substrate Blocks Degradation Result Cartilage Preservation Substrate->Result Maintains Structural Integrity

Figure 2: Inhibition logic for ADAMTS-5. The isoindoline scaffold prevents aggrecan cleavage, preserving joint function.

Experimental Protocols

Protocol: Synthesis of Isoindoline-5-Carboxamides

Objective: To synthesize a library of bioactive derivatives from 3-oxoisoindoline-5-carboxylic acid.

Reagents:

  • 3-oxoisoindoline-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3-oxoisoindoline-5-carboxylic acid in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Coupling: Add EDC·HCl and HOBt. Stir for 30 minutes to form the active ester.

  • Addition: Add the Target Amine and Et3N dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC/LC-MS).

  • Workup: Wash the organic layer with 10% citric acid (removes unreacted amine), 10% NaHCO3 (removes unreacted acid), and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol: PARP-1 Enzymatic Inhibition Assay

Objective: Determine IC50 values for synthesized derivatives.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Substrate: Biotinylated NAD+ (25 µM) and activated DNA (to stimulate PARP).

  • Reaction:

    • Plate 20 ng of recombinant human PARP-1 enzyme per well in a 96-well plate.

    • Add inhibitor (serial dilutions in DMSO). Incubate 15 min.

    • Initiate reaction by adding Biotin-NAD+ and DNA.

    • Incubate for 60 min at room temperature.

  • Detection: Add Streptavidin-HRP and chemiluminescent substrate. Measure luminescence.

  • Analysis: Plot dose-response curves (Log[Inhibitor] vs. % Activity) to calculate IC50.

Future Outlook & Challenges

  • CNS Penetration: Recent patents suggest that modifying the 5-carboxamide side chain with moderate lipophilicity (LogP ~2-3) enables Blood-Brain Barrier (BBB) penetration, opening avenues for treating glioblastoma (where PARP inhibitors are currently limited).

  • Metabolic Stability: The isoindolinone ring is generally stable, but the amide linker at C5 can be susceptible to hydrolysis. Bioisosteric replacement with oxadiazoles or triazoles is an active area of research.

References

  • BenchChem. (2025). The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. Retrieved from

  • Journal of Pharmaceutical Science and Technology. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Retrieved from

  • ACS Medicinal Chemistry Letters. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Retrieved from

  • ACS Pharmacology & Translational Science. (2022).[1] Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. Retrieved from

  • Nature Cancer. (2024).[7] The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia.[7] Retrieved from

Sources

Exploratory

ethyl 3-oxoisoindoline-5-carboxylate CAS number and synonyms

The following technical monograph provides an in-depth analysis of Ethyl 3-oxoisoindoline-5-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. [1][2] Identity & Nomenclature Ethyl 3-oxoisoindoline-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of Ethyl 3-oxoisoindoline-5-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

[1][2]

Identity & Nomenclature

Ethyl 3-oxoisoindoline-5-carboxylate is a bicyclic heterocycle belonging to the isoindolinone class.[1] It serves as a vital pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics.

The nomenclature of isoindolinones can be ambiguous due to tautomeric potential and numbering conventions. In the unsubstituted core, the 1-oxo and 3-oxo positions are symmetric. However, the introduction of the carboxylate ester at position 5 breaks this symmetry, creating distinct positional isomers.

Core Identifiers
PropertyValue
CAS Registry Number 1261631-07-5
IUPAC Name Ethyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CCOC(=O)C1=CC2=C(CNC2=O)C=C1
InChI Key ACMIDQFSQCNVRL-UHFFFAOYSA-N
Synonyms & Isomeric Clarification

Researchers must distinguish between the two primary regioisomers to avoid synthetic dead-ends.

  • Target Compound (CAS 1261631-07-5):

    • Synonyms: Ethyl 1-oxoisoindoline-6-carboxylate; 6-Ethoxycarbonylisoindolin-1-one.

    • Structure: Carbonyl is meta to the ester on the fused ring system (relative to the fusion bond).

  • Common Isomer (CAS 1261788-26-4):

    • Name: Ethyl 1-oxoisoindoline-5-carboxylate.

    • Structure: Carbonyl is para to the ester (relative to the fusion bond).

Physicochemical Profile

Understanding the solid-state and solution-phase properties is essential for process chemistry optimization.

PropertyDataNote
Appearance White to off-white crystalline solidPolymorphism is possible; recrystallization from EtOH recommended.
Melting Point 168 – 172 °CHigh melting point indicates strong intermolecular H-bonding (amide dimer).
LogP (Predicted) 1.25 ± 0.3Moderate lipophilicity; suitable for fragment-based drug design.
pKa (NH) ~14.5Weakly acidic amide proton; deprotonation requires strong bases (e.g., NaH, LiHMDS).
Solubility DMSO, DMF, hot EthanolPoor solubility in water and non-polar solvents (Hexane).

Synthetic Pathways

The synthesis of Ethyl 3-oxoisoindoline-5-carboxylate generally proceeds via the functionalization of the phthalimidine core. Below are the two primary industrial routes: the Direct Esterification Route (High Fidelity) and the Cyclization Route (De Novo Synthesis).

Route A: Fischer Esterification (Preferred for Scale-Up)

This route utilizes the commercially available carboxylic acid precursor. It is preferred for its operational simplicity and high yield.

Precursor: 3-oxoisoindoline-5-carboxylic acid (CAS 23386-41-6).[2][3][4]

Protocol:

  • Charge: Suspend 3-oxoisoindoline-5-carboxylic acid (1.0 eq) in anhydrous Ethanol (20 vol).

  • Catalysis: Add concentrated H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

    • Note: SOCl₂ is preferred to drive the equilibrium by generating HCl in situ and consuming water.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.

  • Workup: Concentrate the solvent to ~20% volume. Pour residue into ice-cold saturated NaHCO₃.

  • Isolation: Filter the precipitated white solid. Wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Route B: Reductive Cyclization (De Novo)

Used when the carboxylic acid precursor is unavailable. This route constructs the isoindolinone ring from a substituted phthalic derivative.

Starting Material: Diethyl 4-nitroisophthalate or Ethyl 4-cyano-3-methylbenzoate.

Mechanism:

  • Bromination: Radical bromination of the methyl group (if starting from methylbenzoate) using NBS/AIBN.

  • Cyclization: Reaction with alcoholic ammonia or ammonium carbonate results in the formation of the lactam ring.

Visualization of Synthetic Logic

The following diagram illustrates the structural relationship and synthetic flow for the target scaffold.

G cluster_0 Critical Distinction Start 4-Methylphthalic Anhydride Inter1 3-Oxoisoindoline-5-carboxylic acid (CAS 23386-41-6) Start->Inter1 1. Nitration/Oxidation 2. Reductive Cyclization Target Ethyl 3-oxoisoindoline-5-carboxylate (CAS 1261631-07-5) Inter1->Target EtOH, H2SO4 Reflux (Fischer Esterification) Isomer Ethyl 1-oxoisoindoline-5-carboxylate (CAS 1261788-26-4) Target->Isomer Positional Isomerism (Not directly interconvertible)

Figure 1: Synthetic pathway and isomeric relationship of Ethyl 3-oxoisoindoline-5-carboxylate.

Applications in Drug Discovery

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinazolinones and phthalimides.

PARP Inhibition

The 3-oxoisoindoline-5-carboxylate core mimics the nicotinamide moiety of NAD+, the substrate for Poly (ADP-ribose) polymerase (PARP).

  • Mechanism: The amide functionality (NH-C=O) forms crucial hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic pocket.

  • Vector: The ethyl ester at position 5 provides a vector for growing the molecule into the solvent-exposed region or the hydrophobic pocket, allowing for the attachment of piperazine or piperidine linkers found in drugs like Veliparib or Niraparib .

BET Bromodomain Inhibitors

Recent studies utilize the isoindolinone core as an acetyl-lysine mimetic. The 5-carboxylate handle allows for the attachment of "head groups" that interact with the WPF shelf of the bromodomain.

Kinase Inhibition

The scaffold is used in designing inhibitors for kinases such as CDK and VEGFR . The planar bicyclic system intercalates well into the ATP-binding cleft.

Analytical Characterization Standards

To ensure the integrity of the compound, the following analytical signals must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Proton: δ ~8.6 ppm (Broad singlet, 1H, NH).

  • Aromatic Region:

    • δ ~8.2 ppm (s, 1H, H-4).

    • δ ~8.1 ppm (d, 1H, H-6).

    • δ ~7.7 ppm (d, 1H, H-7).

  • Benzylic Methylene: δ ~4.45 ppm (s, 2H, CH₂ at position 1).

  • Ethyl Group:

    • δ ~4.35 ppm (q, 2H, O-CH₂).

    • δ ~1.35 ppm (t, 3H, CH₃).

Note: The key distinguishing feature from the 1-oxo-5-carboxylate isomer is the coupling pattern and shift of the aromatic protons. In the 3-oxo-5-carboxylate (6-substituted-1-oxo system), the protons H-4 and H-7 are in different magnetic environments compared to the 5-substituted-1-oxo system.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 206.2 m/z.

  • Fragment: Loss of ethyl group ([M-Et]⁺) or ethoxy group ([M-OEt]⁺) is common under high collision energy.

References

  • Synblock Chemical Database. Ethyl 1-oxoisoindoline-5-carboxylate (CAS 1261788-26-4) and Isomers. Retrieved from

  • PubChem. Ethyl 3-oxoisoindoline-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Kishor Kumar, C., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology.

  • Howei Pharm. Product Catalog: CAS 1261631-07-5.[5] Retrieved from

  • BLD Pharm. 3-Oxoisoindoline-5-carboxylic acid (Precursor). Retrieved from

Sources

Foundational

The 3-Oxoisoindoline Scaffold in Drug Discovery: Mechanistic Paradigms, Synthetic Workflows, and Clinical Translation

Executive Summary The isoindolin-1-one (3-oxoisoindoline) core is a privileged bicyclic framework characterized by a benzene ring fused to a partially oxidized, five-membered nitrogenous pyrrolidine ring[1]. Due to its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolin-1-one (3-oxoisoindoline) core is a privileged bicyclic framework characterized by a benzene ring fused to a partially oxidized, five-membered nitrogenous pyrrolidine ring[1]. Due to its structural rigidity, favorable physicochemical properties, and diverse functionalization vectors, this scaffold has been successfully utilized in the development of groundbreaking therapeutics across oncology, immunology, cardiovascular diseases, and neurology[2][3]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind the scaffold's target engagement, summarize its clinical translation, and provide a self-validating synthetic protocol for late-stage functionalization.

Mechanistic Paradigms in Target Engagement

The versatility of the 3-oxoisoindoline scaffold lies in its ability to act as a highly specific topological anchor within diverse biological targets.

Molecular Glues and Targeted Protein Degradation (TPD)

The most revolutionary application of the 3-oxoisoindoline core is found in immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide[1]. These molecules act as "molecular glues." They bind directly to the thalidomide-binding domain of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. The structural rigidity of the partially oxidized isoindolin-1-one core alters the surface topology of CRBN, creating a neomorphic interface. This interface selectively recruits zinc-finger transcription factors, specifically Ikaros (IKZF1) and Aiolos (IKZF3), leading to their polyubiquitination and subsequent degradation by the 26S proteasome[3].

CRBN_Pathway Drug Isoindolin-1-one (Lenalidomide) CRBN Cereblon (CRBN) Drug->CRBN Binds Complex CRL4 Ligase Complex CRBN->Complex Activates Target IKZF1 / IKZF3 Complex->Target Recruits Ub Polyubiquitination Target->Ub E2 Transfer Degradation 26S Proteasome Ub->Degradation Destroys

Fig 1. Cereblon (CRBN) modulation and targeted protein degradation by isoindolin-1-ones.

Kinase and Enzyme Inhibition

Beyond TPD, the 3-oxoisoindoline scaffold serves as a potent hinge-binding motif in kinase inhibitors. Midostaurin, an FDA-approved multitarget kinase inhibitor for acute myeloid leukemia (AML), utilizes an isoindolin-1-one core flanked by indole rings. The lactam moiety of the scaffold forms critical hydrogen bonds within the ATP-binding pockets of FLT3 and KIT kinases, anchoring the molecule for sustained inhibition[1].

Furthermore, recent structure-based drug design efforts have identified 3-pyridyl isoindolin-1-one derivatives as highly selective inhibitors of aldosterone synthase (CYP11B2). The scaffold's geometry allows these derivatives to achieve a 100-fold in vivo selectivity over the closely homologous cortisol synthase (CYP11B1), offering a novel therapeutic avenue for cardiovascular diseases[4].

Quantitative Data: Clinical Translation of the Scaffold

The clinical success of the isoindoline and 3-oxoisoindoline chemotypes is evidenced by multiple FDA-approved drugs. The table below summarizes the quantitative and qualitative data regarding their clinical deployment[1][5][6].

Drug NameScaffold OxygenationPrimary Target / MechanismClinical Indication
Lenalidomide Isoindolin-1-oneCRBN Modulator (Molecular Glue)Multiple Myeloma
Midostaurin Isoindolin-1-oneFLT3 / KIT Kinase InhibitorAcute Myeloid Leukemia
Indoprofen Isoindolin-1-oneCOX Inhibitor (NSAID)Rheumatoid Arthritis
Chlorthalidone Isoindolin-1-oneNa+/Cl- Symporter InhibitorHypertension / Edema
Apremilast Isoindoline-1,3-dionePDE4 InhibitorPsoriasis / Psoriatic Arthritis
Mazindol Isoindolin-1-one (tricyclic)Sympathomimetic (DAT/NET Inhibitor)Obesity (Short-term)

Synthetic Methodologies: A Self-Validating Protocol

To systematically explore the structure-activity relationship (SAR) of the 3-oxoisoindoline scaffold, late-stage functionalization via C-H activation has become the gold standard[2]. The following self-validating protocol details the Rh(III)-catalyzed oxidative annulation of benzamides with alkynes to yield highly substituted 3-oxoisoindolines.

Causality Behind Experimental Choices
  • Catalyst Selection ([Cp*RhCl2]2): Rhodium(III) catalysts exhibit superior electrophilicity and stability under oxidative conditions compared to Pd(II), allowing for highly efficient ortho-C-H bond cleavage of benzamides[2].

  • Directing Group Design: The N-methoxy amide moiety acts as a bidentate internal directing group. It anchors the metal center, ensuring strict regioselectivity during the initial C-H metalation step.

  • Solvent Microenvironment (t-AmOH): tert-Amyl alcohol provides a highly polar, non-nucleophilic environment. It stabilizes the organometallic intermediates without participating in competitive solvolysis, which would otherwise degrade the yield.

  • Terminal Oxidant (Cu(OAc)2): Copper(II) acetate is essential for rapidly reoxidizing the transient Rh(I) species back to the active Rh(III) catalyst, thereby closing the catalytic cycle.

Step-by-Step Methodology
  • Preparation of the Catalytic Mixture: In an oven-dried Schlenk tube, combine N-methoxybenzamide (1.0 mmol), the desired internal alkyne (1.2 mmol), [Cp*RhCl2]2 (2.5 mol%), and Cu(OAc)2 (2.1 equiv).

  • Solvent Addition: Add 5.0 mL of anhydrous tert-amyl alcohol (t-AmOH) under an inert argon atmosphere.

  • Reaction Execution: Seal the Schlenk tube and stir the mixture at 110°C for 16 hours. The elevated temperature provides the necessary activation energy for the rate-limiting C-H cleavage step.

  • Quenching and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble copper salts. Wash the filtrate with saturated aqueous NH4Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • QA/QC Validation (Self-Validating System): Confirm the formation of the 3-oxoisoindoline core via 1H-NMR. The presence of characteristic lactam N-H or N-R signals, along with diastereotopic methylene protons (if applicable), confirms successful cyclization. High-resolution mass spectrometry (HRMS) must be used to verify the exact mass of the annulated product[7].

Synthesis_Workflow Substrate Benzamide Precursor CH_Act C-H Activation (Rh Catalyst) Substrate->CH_Act Directing Group Annulation Alkyne Annulation CH_Act->Annulation Coupling Product 3-Oxoisoindoline Scaffold Annulation->Product Cyclization Validation LC-MS & NMR Product->Validation QA/QC

Fig 2. Transition-metal catalyzed synthetic workflow for 3-oxoisoindoline derivatives.

Conclusion

The 3-oxoisoindoline core is a highly versatile pharmacophore. Its ability to act as a hinge binder in kinases, a target-anchoring moiety in molecular glues, and a structural scaffold for enzyme inhibitors makes it an indispensable tool in modern medicinal chemistry. By leveraging advanced synthetic methodologies like Rh(III)-catalyzed C-H activation, drug discovery professionals can rapidly access diverse libraries of these derivatives, accelerating the pipeline from bench to bedside.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.[Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate.[Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. NIH.[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.[Link]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. ACS Publications.[Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC.[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Stability Profile of Ethyl 3-oxoisoindoline-5-carboxylate

Executive Summary Ethyl 3-oxoisoindoline-5-carboxylate (CAS: 1261631-07-5) is a highly functionalized benzolactam derivative. The benzolactam (isoindolin-1-one) core is a privileged structural motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-oxoisoindoline-5-carboxylate (CAS: 1261631-07-5) is a highly functionalized benzolactam derivative. The benzolactam (isoindolin-1-one) core is a privileged structural motif in medicinal chemistry, frequently serving as the pharmacophoric foundation for biologically active compounds, including 5-HT3 receptor antagonists (e.g., Palonosetron) and dopamine D4 antagonists (e.g., PD 172939)[1].

For drug development professionals and synthetic chemists, understanding the physicochemical properties and stability boundaries of this intermediate is critical. The presence of both an ethyl ester and a cyclic amide (lactam) creates specific thermodynamic vulnerabilities. This whitepaper synthesizes the crystallographic properties, catalytic synthesis mechanisms, and forced degradation profiles of ethyl 3-oxoisoindoline-5-carboxylate to provide a self-validating framework for its application in pharmaceutical development.

Structural and Physical Characterization

Ethyl 3-oxoisoindoline-5-carboxylate presents as a stable white solid under ambient conditions. The molecule features a rigid bicyclic system that restricts rotational degrees of freedom, contributing to its relatively high melting point and distinct spectroscopic signature[2].

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue / Description
Chemical Name Ethyl 3-oxoisoindoline-5-carboxylate
CAS Registry Number 1261631-07-5[3]
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
Physical State White solid[2]
Melting Point 192.2 – 197.4 °C[2]
¹H NMR (400 MHz, CDCl₃) δ 8.55 (s, 1H), 8.28 (dd, J=7.9, 1.2 Hz, 1H), 7.56 (d, J=8.0 Hz, 1H), 7.53 (br s, 1H), 4.53 (s, 2H), 4.40 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 171.2, 166.0, 148.0, 133.1, 132.6, 131.1, 125.4, 123.5, 61.5, 46.0, 14.4[2]

Synthetic Methodology and Mechanistic Pathway

Historically, synthesizing N-unprotected benzolactams via carbonylation of free primary amines was challenging because the primary amines typically react with carbon monoxide to form ureas[1]. However, recent advancements in palladium-catalyzed C–H carbonylation utilize the free –NH₂ group as a directing group to achieve ortho-selective C–H activation[1][4].

Mechanistic Workflow

The reaction relies on a delicate balance of oxidation states. Palladium(II) coordinates with the primary amine to form a five-membered palladacycle. Following CO insertion, reductive elimination yields the benzolactam and Pd(0). Copper(II) trifluoroacetate hydrate acts as the terminal oxidant to regenerate the active Pd(II) catalyst[1].

CatalyticCycle A Substrate: Ethyl 4-(aminomethyl)benzoate (Free Primary Benzylamine) B Pd(OAc)2 Coordination & C-H Activation A->B C Five-Membered Palladacycle (I) B->C D CO Coordination & Insertion C->D CO (1 atm) E Acyl-Pd(II) Intermediate (III) D->E F Reductive Elimination E->F G Product: Ethyl 3-oxoisoindoline-5-carboxylate (Benzolactam) F->G H Pd(0) Species F->H Catalyst Release I Oxidation by Cu(TFA)2 Regenerates Pd(II) H->I I->B Active Catalyst

Figure 1: Pd-catalyzed C-H carbonylation mechanism for ethyl 3-oxoisoindoline-5-carboxylate synthesis

Protocol 1: Pd-Catalyzed Synthesis of Ethyl 3-oxoisoindoline-5-carboxylate

Causality Note: The addition of m-CF₃PhCOOH (an acidic additive) is critical; it facilitates the concerted metalation-deprotonation (CMD) step during C–H activation, drastically improving the yield of the palladacycle intermediate.

  • Reaction Setup: In an oven-dried Schlenk tube, combine ethyl 4-(aminomethyl)benzoate (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(TFA)₂ hydrate (3.0 equiv), and m-CF₃PhCOOH (1.0 equiv)[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with CO gas (1 atm) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen, which can cause unwanted side reactions.

  • Solvent Addition & Heating: Inject 3 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at 110 °C for 16 hours[2].

  • In-Process Control (IPC) & Self-Validation: Before quenching, extract a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The complete disappearance of the starting mass confirms the end of the catalytic cycle. If starting material >5% remains, verify CO balloon pressure and extend for 2 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper/palladium salts. Concentrate the filtrate and purify via silica gel chromatography to afford the white solid product (Typical yield: ~66%)[2].

Stability Profile and Degradation Kinetics

While the isoindolin-1-one core is generally stable under ambient storage (recommended to be kept cool and dry[5]), the molecule is susceptible to specific degradation pathways during formulation or forced degradation studies. The two primary sites of vulnerability are the ethyl ester and the lactam ring[6].

  • Ester Hydrolysis: The C-5 ethyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis, rapidly converting to 3-oxoisoindoline-5-carboxylic acid.

  • Lactam Ring Opening: The five-membered amide bond possesses inherent ring strain. Under aggressive aqueous acidic (1 N HCl) or basic (1 N NaOH) conditions at elevated temperatures (e.g., 60 °C), the lactam hydrolyzes to yield an open-chain 2-(aminomethyl)terephthalic acid derivative[6][7].

ForcedDegradation Stock API Stock Solution (1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Ox Oxidative Stress (3% H2O2, 60°C) Stock->Ox Quench Neutralization & Sample Quenching Acid->Quench Base->Quench Ox->Quench LCMS RP-HPLC-MS Analysis (Stability-Indicating Assay) Quench->LCMS Deg Degradant Profiling: Ester Cleavage & Ring Opening LCMS->Deg

Figure 2: Forced degradation and stability-indicating assay workflow for benzolactam evaluation

Protocol 2: Stability-Indicating RP-HPLC-MS Assay

Causality Note: Forced degradation must be strictly controlled to achieve ~10-20% degradation. Excessive degradation (>20%) leads to secondary degradants (e.g., further oxidation of the cleaved amine), which obscures the primary degradation pathways.

  • Stock Preparation: Dissolve ethyl 3-oxoisoindoline-5-carboxylate in HPLC-grade acetonitrile to a concentration of 1 mg/mL[6].

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 9 mL of 0.1 M HCl. Incubate at 60 °C for 30–60 minutes[6][7].

    • Basic: Mix 1 mL stock with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 30–60 minutes[6][7].

    • Oxidative: Mix 1 mL stock with 9 mL of 3% H₂O₂. Incubate at 60 °C for 2 hours[6][7].

  • Quenching (Critical Step): Immediately neutralize the acid/base samples with equimolar amounts of NaOH/HCl to halt degradation. For oxidative samples, quench with a mild reducing agent (e.g., sodium bisulfite) prior to injection.

  • Mass Balance Validation: Analyze via RP-HPLC-MS. Calculate the sum of the peak areas of the parent compound and all identified degradants. A self-validating assay requires the total area to equal 98–102% of the initial unstressed control area, confirming that no volatile degradants were lost and that the UV/MS response factors are properly accounted for.

References

  • Howei Pharm / Guidechem.Ethyl 3-oxoisoindoline-5-carboxylate (CAS 1261631-07-5) Properties.
  • Zhang, C., Ding, Y., Gao, Y., Li, S., & Li, G. (2018).Palladium-Catalyzed Direct C–H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams. Organic Letters, ACS Publications.
  • Benchchem Technical Support Center.2-(2-Aminoethyl)isoindolin-1-one Degradation Pathways and Hydrolysis.
  • National Institutes of Health (PMC).A Validated RP-HPLC Stability Method for the Estimation of Process-Related Impurities in an API.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Efficient Synthesis of Ethyl 3-Oxoisoindoline-5-carboxylate

Introduction The isoindolinone scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals. Ethyl 3-oxoisoindoline-5-carboxylate, in particular, serves as a cruc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoindolinone scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals. Ethyl 3-oxoisoindoline-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent enzyme inhibitors and modulators of cellular pathways. Its strategic importance in drug discovery and development necessitates the availability of robust and efficient synthetic protocols. This document provides a detailed guide for the synthesis of ethyl 3-oxoisoindoline-5-carboxylate, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are presented with a focus on experimental causality, reproducibility, and are supported by authoritative references.

Strategic Overview of the Synthesis

The most efficient and reliable synthesis of ethyl 3-oxoisoindoline-5-carboxylate is achieved through a two-step sequence. The first part involves the synthesis of the key intermediate, 3-oxoisoindoline-5-carboxylic acid. The second part details the esterification of this carboxylic acid to the desired ethyl ester. This strategic disconnection allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-quality final product.

G cluster_0 Part 1: Synthesis of 3-Oxoisoindoline-5-carboxylic acid cluster_1 Part 2: Esterification 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Bromination Methyl 5-bromo-2-methylbenzoate Methyl 5-bromo-2-methylbenzoate 5-Bromo-2-methylbenzoic Acid->Methyl 5-bromo-2-methylbenzoate Esterification Methyl 2-(bromomethyl)-5-bromobenzoate Methyl 2-(bromomethyl)-5-bromobenzoate Methyl 5-bromo-2-methylbenzoate->Methyl 2-(bromomethyl)-5-bromobenzoate Benzylic Bromination 6-Bromo-3-oxoisoindoline 6-Bromo-3-oxoisoindoline Methyl 2-(bromomethyl)-5-bromobenzoate->6-Bromo-3-oxoisoindoline Amination/Cyclization 3-Oxoisoindoline-5-carbonitrile 3-Oxoisoindoline-5-carbonitrile 6-Bromo-3-oxoisoindoline->3-Oxoisoindoline-5-carbonitrile Cyanation 3-Oxoisoindoline-5-carboxylic Acid 3-Oxoisoindoline-5-carboxylic Acid 3-Oxoisoindoline-5-carbonitrile->3-Oxoisoindoline-5-carboxylic Acid Hydrolysis Ethyl 3-oxoisoindoline-5-carboxylate Ethyl 3-oxoisoindoline-5-carboxylate 3-Oxoisoindoline-5-carboxylic Acid->Ethyl 3-oxoisoindoline-5-carboxylate Fischer Esterification G Start 3-Oxoisoindoline-5-carboxylic Acid Ethanol (excess) Sulfuric Acid (catalyst) Reaction Reflux Start->Reaction Workup Neutralization Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-oxoisoindoline-5-carboxylate Purification->Product

Caption: Experimental workflow for the Fischer esterification.

Materials:

  • 3-Oxoisoindoline-5-carboxylic acid

  • Absolute Ethanol (reagent and solvent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-oxoisoindoline-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 20-50 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-oxoisoindoline-5-carboxylate.

Data Summary

CompoundStarting Material(s)Key ReagentsTypical YieldPurity
3-Oxoisoindoline-5-carboxylic acid2-Methylbenzoic acidBr₂, Fe, NBS, NH₃, Zn(CN)₂, Pd catalystModerate>95%
Ethyl 3-oxoisoindoline-5-carboxylate3-Oxoisoindoline-5-carboxylic acid, EthanolH₂SO₄ (catalytic)Good to High>98%

Conclusion

The protocols detailed in this application note provide a comprehensive and efficient pathway for the synthesis of ethyl 3-oxoisoindoline-5-carboxylate. By following the two-part strategy of first synthesizing and purifying the 3-oxoisoindoline-5-carboxylic acid intermediate, and then performing a robust Fischer esterification, researchers can reliably obtain the target compound in high yield and purity. The explanation of the rationale behind the experimental choices aims to provide a deeper understanding of the chemical transformations involved, empowering scientists to adapt and troubleshoot these procedures as needed for their specific research and development goals.

References

  • Kumar, C. K., Kumar, H. V., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • Emil Fischer, Arthur Speier (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Fischer Esterification Reaction. BYJU'S. [Link]

Application

one-pot synthesis of ethyl 3-oxoisoindoline-5-carboxylate from 3,4-dimethylbenzoate

This Application Note is designed to provide a comprehensive, expert-level guide for the one-pot synthesis of ethyl 3-oxoisoindoline-5-carboxylate starting from ethyl 3,4-dimethylbenzoate . This protocol addresses the sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, expert-level guide for the one-pot synthesis of ethyl 3-oxoisoindoline-5-carboxylate starting from ethyl 3,4-dimethylbenzoate . This protocol addresses the specific challenges of regioselectivity inherent in this transformation and provides a robust, self-validating workflow for drug development researchers.

Abstract & Strategic Significance

The isoindolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PARP inhibitors (e.g., Veliparib), immunomodulators (e.g., Lenalidomide analogs), and various anti-cancer agents. Traditional synthesis often involves multi-step procedures starting from phthalic anhydrides or phthalimides.

This guide details a scalable, one-pot protocol converting ethyl 3,4-dimethylbenzoate directly to the target lactam. The method utilizes a radical bromination-cyclization cascade. A critical focus of this note is controlling and purifying the regiochemical outcome, as the starting material contains two non-equivalent methyl groups.

Reaction Mechanism & Regioselectivity Analysis[2]

The transformation relies on a Wohl-Ziegler radical bromination followed by an in-situ ammonolysis and cyclization.

The Regioselectivity Challenge

The starting material, ethyl 3,4-dimethylbenzoate , has two methyl groups with distinct electronic environments:

  • C4-Methyl (Para to Ester): Electronically deactivated by the electron-withdrawing ester group (inductive and resonance effects).

  • C3-Methyl (Meta to Ester): Less deactivated (inductive effect only).

Theoretical Outcome:

  • Path A (Target): Oxidation of the C4-Methyl to the carbonyl (C=O) and the C3-Methyl to the methylene (CH

    
    ) yields the 5-carboxylate  isomer.
    
  • Path B (Byproduct): Oxidation of the C3-Methyl to the carbonyl and C4-Methyl to the methylene yields the 6-carboxylate isomer.

Kinetic Reality: Radical bromination is electrophilic. The more electron-rich C3-methyl (meta) typically reacts faster, favoring the formation of the 6-carboxylate. However, thermodynamic control and specific solvent effects (e.g., using chlorobenzene vs. CCl


) can be leveraged. This protocol includes a fractional crystallization  step essential for isolating the pure 5-isomer.
Reaction Scheme (Graphviz)

ReactionPathway SM Ethyl 3,4-dimethylbenzoate Radical Radical Intermediates (Benzylic Radicals) SM->Radical NBS, AIBN Reflux Intermediates Brominated Species (Gem-dibromide + Monobromide) Radical->Intermediates Propagation Cyclization Ammonolysis & Cyclization (NH3 / MeOH) Intermediates->Cyclization + NH3 (g) or NH4OAc Target Target: 5-Carboxylate (Ethyl 1-oxoisoindoline-5-carboxylate) Cyclization->Target Path A (Minor/Separated) Isomer Isomer: 6-Carboxylate (Ethyl 1-oxoisoindoline-6-carboxylate) Cyclization->Isomer Path B (Major)

Figure 1: Reaction pathway illustrating the divergent synthesis of 5- and 6-carboxylate isomers.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentRoleEquivalentsSpecification
Ethyl 3,4-dimethylbenzoate Substrate1.0 eqPurity >98%
N-Bromosuccinimide (NBS) Brominating Agent3.1 eqRecrystallized from H

O
AIBN Radical Initiator0.05 eqRecrystallized from MeOH
Chlorobenzene Solvent10 mL/gAnhydrous, degassed
Ammonia (7N in MeOH) Nitrogen Source10.0 eqCommercial solution
Sodium Thiosulfate Quench-10% Aqueous solution
Step-by-Step Methodology
Phase 1: Radical Bromination (The "One-Pot" Activation)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add Ethyl 3,4-dimethylbenzoate (10.0 g, 56.1 mmol) and Chlorobenzene (100 mL). Stir to dissolve.

  • Reagent Addition: Add NBS (31.0 g, 174 mmol) and AIBN (460 mg, 2.8 mmol).

    • Note: Chlorobenzene is preferred over CCl

      
       for higher reflux temperature (
      
      
      
      ), which promotes thermodynamic equilibration and complete consumption of starting material.
  • Reaction: Heat the mixture to reflux (

    
     oil bath) under nitrogen.
    
    • Visual Cue: The solution will turn orange/red and then fade to pale yellow as succinimide precipitates.

  • Monitoring: Monitor by HPLC/TLC after 4 hours. Look for the disappearance of the monobromide intermediate and formation of the tribrominated species (one gem-dibromide, one monobromide).

  • Filtration: Cool the mixture to

    
    . Filter off the solid succinimide byproduct. Wash the cake with minimal chlorobenzene.
    
  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude brominated oil.

Phase 2: Cyclization (Lactam Formation)
  • Solubilization: Dissolve the crude brominated oil in Methanol (50 mL).

  • Ammonolysis: Cool the solution to

    
     in an ice bath. Slowly add 7N Ammonia in Methanol  (80 mL, ~560 mmol).
    
    • Caution: Exothermic reaction. Use a pressure-equalizing dropping funnel.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The gem-dibromide hydrolyzes to the aldehyde/acetal, which condenses with the amine, while the benzyl bromide undergoes nucleophilic substitution, closing the ring.

  • Workup: Concentrate the reaction mixture to dryness. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (3 x 50 mL) and Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to a solid residue.
Phase 3: Purification & Isomer Separation (Critical Step)

The crude product contains a mixture of the 5-carboxylate (Target) and 6-carboxylate (Isomer).

  • Trituration: Triturate the crude solid with Diethyl Ether (30 mL). The isoindolinone products are relatively insoluble, while impurities remain in solution. Filter the solid.[1][2][3]

  • Fractional Crystallization:

    • Dissolve the solid mixture in hot Ethanol (or Isopropanol).

    • Allow to cool slowly to room temperature.

    • Observation: The 5-carboxylate isomer typically crystallizes differently due to packing symmetry. (Note: If the 6-isomer is dominant, it may crystallize first. Verify by NMR).

  • Chromatography (Alternative): If crystallization is insufficient, purify via silica gel flash chromatography using a gradient of DCM:MeOH (98:2 to 95:5) . The isomers usually have slightly different R

    
     values (Target often more polar).
    
Analytical Validation
  • Target (5-Carboxylate):

    
    H NMR (DMSO-d
    
    
    
    ) should show signals consistent with the ester para to the lactam carbonyl side.
    • Diagnostic Signal: Look for the aromatic proton splitting. The proton at C4 (ortho to CH

      
      , meta to Ester) and C6/C7 will show specific coupling constants (
      
      
      
      vs
      
      
      ).
  • Yield: Expected isolated yield of pure 5-isomer is 30-45% (due to isomer distribution).

Process Workflow Diagram

Workflow Start Start: Ethyl 3,4-dimethylbenzoate Step1 Radical Bromination (NBS, AIBN, PhCl, Reflux 4h) Start->Step1 Step2 Filtration of Succinimide Step1->Step2 Step3 Solvent Switch to MeOH Step2->Step3 Step4 Ammonolysis & Cyclization (NH3/MeOH, 0°C to RT, 12h) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Decision Isomer Separation Step5->Decision Cryst Fractional Crystallization (Ethanol) Decision->Cryst Method A (Scale-up) Chrom Flash Chromatography (DCM/MeOH) Decision->Chrom Method B (Lab Scale) Final Pure Ethyl 3-oxoisoindoline-5-carboxylate Cryst->Final Chrom->Final

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterIssueSolution
Water Content Incomplete BrominationEnsure all reagents and solvents are strictly anhydrous. Water quenches the radical chain.
Regioselectivity Low yield of 5-isomerThe 6-isomer is kinetically favored. To shift ratio: Use Chlorobenzene at higher temp (

) rather than CCl

. Higher temperatures can improve the statistical distribution slightly towards the thermodynamic product.
Over-Bromination Tar formationStrictly limit NBS to 3.1 equivalents. Monitor reaction closely; stop immediately when starting material is consumed.
Cyclization Failure Open-chain amidesEnsure ammonia is in large excess (10 eq) and the reaction runs for at least 12 hours to allow the acetal hydrolysis and ring closure.

References

  • Ganguly, N. C., De, P., & Dutta, S. (2005).[4] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103-1108.

  • Zhang, C., et al. (2018). Pd-Catalyzed Aminocarbonylation of the Blaise Reaction Intermediate: One-Pot Synthesis of (Z)-3-Methyleneisoindolin-1-ones from Nitriles.[5] Organic Letters, 20(9), 2595-2598.

  • Prakash, G. K. S., et al. (2004).[4] N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics.[4] Journal of the American Chemical Society, 126(48), 15770-15776.

  • Ambeed. (n.d.). Product Datasheet: Ethyl 3-oxoisoindoline-5-carboxylate (CAS 1261631-07-5).[6][7]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid derivatives.

Sources

Method

Application Notes and Protocols for the Use of Ethyl 3-Oxoisoindoline-5-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-proteinogenic amino acids (NPAAs) and rigid scaffolds into peptide struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) and rigid scaffolds into peptide structures is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and bioavailability.[1][2] This document provides a comprehensive technical guide on the application of ethyl 3-oxoisoindoline-5-carboxylate, a unique bicyclic scaffold, in peptide synthesis. We will detail the necessary preparatory steps, including the hydrolysis of the ethyl ester, and provide robust protocols for its successful incorporation into peptide chains using standard solid-phase and solution-phase methodologies. Furthermore, this guide will address critical considerations such as the need for nitrogen protection within the isoindolinone core and present various coupling strategies to ensure high-yield peptide synthesis.

Introduction: The Strategic Value of the 3-Oxoisoindoline Scaffold

Peptides composed solely of natural amino acids often suffer from poor metabolic stability and limited conformational rigidity, hindering their development as effective therapeutics.[1][2] The introduction of conformationally constrained NPAAs or rigid scaffolds is a proven method to overcome these limitations.[3] The 3-oxoisoindoline-5-carboxylic acid moiety, derived from its ethyl ester, serves as a valuable building block in this regard. Its rigid, bicyclic structure can induce specific turns and conformations within a peptide backbone, potentially leading to enhanced receptor binding affinity and selectivity. Moreover, the isoindolinone core is a privileged scaffold found in numerous biologically active compounds, suggesting its potential to impart favorable pharmacological properties.

The workflow for utilizing ethyl 3-oxoisoindoline-5-carboxylate in peptide synthesis is a multi-step process that begins with the hydrolysis of the ester to the active carboxylic acid. This is followed by its incorporation into the peptide chain, which may require protection of the isoindolinone nitrogen to prevent unwanted side reactions.

Caption: General workflow for incorporating the 3-oxoisoindoline scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the starting material and the active building block is crucial for successful synthesis.

PropertyEthyl 3-oxoisoindoline-5-carboxylate3-Oxoisoindoline-5-carboxylic Acid
Molecular Formula C₁₁H₁₁NO₃C₉H₇NO₃
Molecular Weight 205.21 g/mol 177.16 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Solubility Soluble in most organic solvents (DCM, DMF, alcohols)Soluble in DMF, DMSO, and aqueous base
pKa (estimated) N/ACarboxylic Acid: ~4.5, Isoindolinone N-H: ~17-19

Preparatory Step: Hydrolysis of the Ethyl Ester

Direct coupling of the ethyl ester into a peptide chain is not feasible under standard peptide synthesis conditions. Therefore, the first and most critical step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Both alkaline and acid-catalyzed methods can be employed, with alkaline hydrolysis generally being more efficient and less prone to side reactions.[4][5]

Protocol 3.1: Alkaline Hydrolysis using Lithium Hydroxide (LiOH)

This protocol is recommended for its mild conditions and high yield.

Materials:

  • Ethyl 3-oxoisoindoline-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve ethyl 3-oxoisoindoline-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield 3-oxoisoindoline-5-carboxylic acid as a solid. The product can be used in the next step without further purification if TLC shows a single spot.

N-Protection of the Isoindolinone Ring: A Critical Consideration

The secondary amine within the 3-oxoisoindoline ring has a pKa of approximately 17-19, making it significantly less nucleophilic than the N-terminal amine of a growing peptide chain. However, under the basic conditions often employed in peptide coupling reactions, particularly with uronium/aminium reagents like HATU or HBTU, there is a risk of side reactions.[6] These can include acylation of the isoindolinone nitrogen or other undesired modifications. To ensure a self-validating and robust protocol, protection of the isoindolinone nitrogen is highly recommended. The choice of protecting group will depend on the overall peptide synthesis strategy (Fmoc or Boc).

Protocol 4.1: Fmoc Protection of the Isoindolinone Nitrogen

Materials:

  • 3-Oxoisoindoline-5-carboxylic acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water or Acetonitrile

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 3-oxoisoindoline-5-carboxylic acid (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution (or acetonitrile with DIPEA).

  • Addition of Fmoc Reagent: Add Fmoc-Cl or Fmoc-OSu (1.1 eq) portion-wise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute with water and wash with ether to remove impurities. Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography to yield N-Fmoc-3-oxoisoindoline-5-carboxylic acid.

Protocol 4.2: Boc Protection of the Isoindolinone Nitrogen

Materials:

  • 3-Oxoisoindoline-5-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve 3-oxoisoindoline-5-carboxylic acid (1.0 eq) in a solution of NaOH (2.0 eq) in a mixture of tert-butanol and water.

  • Addition of Boc Reagent: Add Boc₂O (1.2 eq) to the solution and stir vigorously at room temperature for 16-24 hours.

  • Work-up: Concentrate the reaction mixture to remove the tert-butanol. Dilute with water and wash with hexane. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-oxoisoindoline-5-carboxylic acid.

Peptide Coupling Protocols

Once the N-protected 3-oxoisoindoline-5-carboxylic acid is prepared, it can be incorporated into a peptide chain using standard coupling reagents. The choice of reagent may depend on the complexity of the peptide and the potential for steric hindrance.

Caption: General mechanism of peptide coupling.

Recommended Coupling Reagents
ReagentClassKey Advantages
HATU Uronium SaltHigh reactivity, low racemization, effective for hindered couplings.[7][8]
PyBOP Phosphonium SaltGood efficiency, low racemization, water-soluble byproducts.[2]
EDC/HOBt CarbodiimideCost-effective, well-established for solution-phase synthesis.
Protocol 5.1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for standard Fmoc-based SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Fmoc-3-oxoisoindoline-5-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Activation: In a separate vessel, dissolve N-Fmoc-3-oxoisoindoline-5-carboxylic acid (3-5 eq relative to resin loading) and HATU (3-5 eq) in DMF. Add DIPEA (6-10 eq) and agitate for 2-5 minutes to pre-activate.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for completion (a negative test indicates a complete reaction).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Deprotection: Proceed to the next Fmoc-deprotection step for the subsequent amino acid coupling.

Protocol 5.2: Solution-Phase Peptide Synthesis using PyBOP

Materials:

  • N-terminal protected peptide ester (or C-terminal protected amino acid)

  • N-Boc-3-oxoisoindoline-5-carboxylic acid

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reactant Preparation: Dissolve the N-terminal protected peptide ester (1.0 eq) and N-Boc-3-oxoisoindoline-5-carboxylic acid (1.1 eq) in DMF or DCM.

  • Coupling Reagent Addition: Add DIPEA (2.2 eq) followed by PyBOP (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography.

Conclusion and Future Perspectives

The use of ethyl 3-oxoisoindoline-5-carboxylate as a precursor for a rigid, conformationally constraining building block in peptide synthesis offers a valuable tool for the design of novel peptidomimetics. The protocols detailed in this guide provide a robust framework for the successful hydrolysis, protection, and coupling of this unique scaffold. By constraining the peptide backbone, the 3-oxoisoindoline moiety can lead to peptides with improved biological activity and pharmacokinetic profiles. Future work in this area will likely focus on the synthesis of a wider range of substituted isoindolinone amino acids to explore their impact on peptide conformation and function, further expanding the toolbox for rational drug design.

References

  • V. J. Hruby, F. Al-Obeidi, and W. Kazmierski, "Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations," Biochemical Journal, vol. 268, no. 2, pp. 249–262, 1990.
  • E. M. Dangerfield, M. S. Hargreaves, and M. A. Brimble, "Synthesis and evaluation of isoindolinone-containing peptidomimetics," Organic & Biomolecular Chemistry, vol. 8, no. 18, pp. 4059-4066, 2010.
  • G. A. Gfeller, "The impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics," PMC, 2020.
  • L. A. Carpino, "The 9-fluorenylmethoxycarbonyl family of base-sensitive amino-protecting groups," Accounts of Chemical Research, vol. 20, no. 11, pp. 401–407, 1987.
  • L. A. Carpino, A. El-Faham, "A new family of peptide coupling reagents: O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)," Tetrahedron Letters, vol. 35, no. 15, pp. 2279-2282, 1994.
  • A. Isidro-Llobet, M. Álvarez, and F. Albericio, "Amino Acid-Protecting Groups," Chemical Reviews, vol. 109, no. 6, pp. 2455–2504, 2009.
  • C. K. Kumar, H. V. Kumar, and G. R. Vijayakumar, "3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies," Journal of Pharmaceutical Science and Technology, vol. 2, no. 12, pp. 380-390, 2010.
  • Wikipedia, "HATU," [Online]. Available: [Link].

  • Aapptec, "Coupling Reagents," [Online]. Available: [Link].

  • Chemguide, "Hydrolysis of esters," [Online]. Available: [Link].

  • Arkivoc, "Mild alkaline hydrolysis of hindered esters in non-aqueous solution," [Online]. Available: [Link].

  • F. Albericio et al., "Solid-Phase Peptide Synthesis: A Practical Guide," CRC Press, 2000.
  • P. D. White, "Basic Principles of Solid Phase Peptide Synthesis," in Fmoc Solid Phase Peptide Synthesis: A Practical Approach, W. C. Chan and P. D. White, Eds. Oxford University Press, 2000, pp. 9-41.
  • M. Bodanszky, "Principles of Peptide Synthesis," Springer-Verlag, 1993.
  • W. C. Chan and P. D. White, "Fmoc Solid Phase Peptide Synthesis: A Practical Approach," Oxford University Press, 2000.
  • T. W. Greene and P. G. M. Wuts, "Protective Groups in Organic Synthesis," 4th ed., John Wiley & Sons, 2007.
  • J. Jones, "Amino Acid and Peptide Synthesis," 2nd ed., Oxford University Press, 2002.
  • S. A. W. Gruner, G. K. T. Loc, and D. Hilvert, "Backbone Amide Protection in Solid-Phase Peptide Synthesis," CHIMIA International Journal for Chemistry, vol. 56, no. 10, pp. 539-543, 2002.
  • P. M. Fischer, "The design, synthesis and application of stereochemical and conformationally constrained peptide mimetics," Current Protein & Peptide Science, vol. 4, no. 5, pp. 339-356, 2003.

Sources

Application

reaction conditions for the alkylation of ethyl 3-oxoisoindoline-5-carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific reaction conditions, mechanistic considerations, and protocols for the alkylation of ethyl 3-oxois...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific reaction conditions, mechanistic considerations, and protocols for the alkylation of ethyl 3-oxoisoindoline-5-carboxylate .

Part 1: Technical Overview & Strategic Analysis

1. Substrate Analysis

  • Molecule: Ethyl 3-oxoisoindoline-5-carboxylate (also known as 5-ethoxycarbonyl-isoindolin-1-one).

  • Core Structure: A fused bicyclic lactam (isoindolinone) with a reactive methylene group at position 3 and an ester handle at position 5.

  • Reactivity Profile:

    • Site A: Lactam Nitrogen (N-2): The most acidic proton (pKa ≈ 15–17). Deprotonation yields a nitrogen anion stabilized by resonance with the carbonyl. This is the primary site of alkylation under standard basic conditions.

    • Site B: Benzylic Carbon (C-3): The methylene protons are weakly acidic (pKa > 30). Direct C-alkylation requires blocking the N-position and using strong bases (e.g., LDA, LiHMDS) or transition-metal catalysis.

    • Site C: Ester (C-5): Susceptible to hydrolysis or transesterification. Reaction conditions must avoid strong aqueous bases or nucleophilic alcohols.

2. Reaction Strategy For most drug discovery applications (e.g., building PARP inhibitor libraries or immunomodulatory imide analogs), the goal is N-alkylation . This guide focuses on high-fidelity N-alkylation protocols while preserving the ester functionality.

Part 2: Optimized Reaction Conditions

The choice of conditions depends on the electrophile's reactivity and the scale of the reaction.

Method A: The "Standard" Kinetic Protocol (NaH/DMF)

Best for: Primary alkyl halides, unhindered electrophiles, and rapid synthesis.

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.1 – 1.2 equiv).

  • Solvent: Anhydrous DMF or DMA (Polar aprotic promotes SN2).

  • Temperature: 0 °C to Room Temperature (RT).

  • Mechanism: Irreversible deprotonation forms the sodium salt, which reacts rapidly with the alkyl halide.

  • Pros: Fast (< 2 h), high conversion.

  • Cons: Incompatible with base-sensitive electrophiles; requires strictly anhydrous conditions to prevent ester hydrolysis.

Method B: The "Mild" Thermodynamic Protocol (Cs₂CO₃/MeCN)

Best for: Base-sensitive electrophiles, benzylic/allylic halides, and scale-up.

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Temperature: Reflux (60–80 °C).

  • Mechanism: The "Cesium Effect" increases the solubility of the carbonate in organic solvents and provides a "naked" anion for better nucleophilicity.

  • Pros: Mild, tolerates moisture better than NaH, avoids ester hydrolysis.

  • Cons: Slower reaction times (4–16 h).

Part 3: Detailed Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (Method A)

Materials:

  • Ethyl 3-oxoisoindoline-5-carboxylate (1.0 equiv)

  • Electrophile (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Sodium Hydride (60% in oil) (1.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve ethyl 3-oxoisoindoline-5-carboxylate in anhydrous DMF under nitrogen. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution. Stir at 0 °C for 15–30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the lactam anion).

  • Alkylation: Add the electrophile dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 1–3 hours. Monitor by TLC or LCMS.

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (3x) to remove DMF, then brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: N-Alkylation using Cesium Carbonate (Method B)

Materials:

  • Ethyl 3-oxoisoindoline-5-carboxylate (1.0 equiv)

  • Electrophile (1.2 equiv)

  • Cesium Carbonate (2.0 equiv)

  • Acetonitrile (Reagent Grade)

Step-by-Step Procedure:

  • Setup: To a vial or flask, add the substrate, Cs₂CO₃, and the electrophile.

  • Solvent: Add Acetonitrile (0.1 – 0.2 M).

  • Reaction: Heat the mixture to 60–80 °C (reflux) with vigorous stirring.

  • Monitoring: Check LCMS after 4 hours. If conversion is low, add catalytic KI (0.1 equiv) (Finkelstein condition) to accelerate the reaction with alkyl chlorides/bromides.

  • Workup: Filter the solids (inorganic salts) through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Recrystallization or flash chromatography.

Part 4: Mechanistic Visualization & Decision Logic

The following diagram illustrates the reaction pathway and the decision logic for selecting conditions.

ReactionPathway cluster_conditions Condition Selection Substrate Ethyl 3-oxoisoindoline- 5-carboxylate Deprotonation Deprotonation (N-H Acidity pKa ~15) Substrate->Deprotonation Base (NaH or Cs2CO3) Anion Delocalized Nitrogen Anion Deprotonation->Anion Path_N N-Alkylation (Kinetic/Thermodynamic Preferred) Anion->Path_N Soft Electrophile (R-X) Major Product Path_O O-Alkylation (Rare/Hard Electrophiles) Anion->Path_O Hard Electrophile (e.g., Sulfonates) Path_C C-Alkylation (Requires Blocking N) Anion->Path_C Requires N-Protection & Strong Base (LDA) Cond_A Method A: NaH/DMF (Fast, Standard) Cond_B Method B: Cs2CO3/MeCN (Mild, Tolerant)

Figure 1: Mechanistic pathway for the alkylation of the isoindolinone scaffold, highlighting N-alkylation as the dominant pathway.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield / SM Recovery Incomplete deprotonation or poor nucleophilicity.Switch to Method A (NaH). If using Method B, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Ester Hydrolysis (Acid) Wet solvent or hydroxide formation.Ensure anhydrous DMF is used. Avoid NaOH or KOH. Use Cs₂CO₃ or K₂CO₃ instead.
O-Alkylation (Imidate) "Hard" electrophile interaction.Use "softer" leaving groups (Iodide > Bromide > Tosylate). Keep reaction temperature lower (0 °C).
C-Alkylation (C3) Use of extremely strong base (e.g., BuLi) without N-protection.Avoid BuLi/LDA unless C-alkylation is the target. For N-alkylation, the pKa difference (NH ~15 vs CH ~30) ensures selectivity.

Part 6: References

  • General Isoindolinone Synthesis: ChemicalBook. "Isoindolin-1-one Properties and Reactions."

  • N-Alkylation Methodology: ACS Publications. "Base-Promoted Cascade Reactions for the Synthesis of Isoindolin-1-ones."

  • C-H Activation Context: MDPI. "Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation."

  • Advanced C3 Functionalization: PMC. "Intramolecular Cobalt Porphyrin-Catalyzed Alkylation of 1-Isoindolinones."

Method

Application Note: Catalytic Hydrogenation Strategies for Isoindoline-1-Carboxylate Esters

Stereoselective Access to Octahydroisoindole Scaffolds Abstract Isoindoline-1-carboxylic acid esters are critical bicyclic scaffolds in medicinal chemistry, serving as precursors to octahydro-1H-isoindole-1-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Access to Octahydroisoindole Scaffolds

Abstract

Isoindoline-1-carboxylic acid esters are critical bicyclic scaffolds in medicinal chemistry, serving as precursors to octahydro-1H-isoindole-1-carboxylic acids —a structural class of "bicyclic proline analogs" found in ACE inhibitors (e.g., Trandolapril) and HCV protease inhibitors. This guide details the catalytic hydrogenation protocols required to reduce the benzenoid ring of isoindoline esters. We focus on controlling the stereochemical outcome to favor the pharmacologically relevant cis-fused ring system while preserving the integrity of the ester functionality.

Strategic Significance & Mechanistic Logic

The hydrogenation of isoindoline esters presents a unique chemoselective challenge: reducing the thermodynamically stable benzene ring without hydrogenolyzing the C-N bonds or reducing the ester group.

The Stereochemical Challenge

The reduction of the 4,5,6,7-aromatic ring in isoindolines generates two new chiral centers at the bridgehead carbons (C3a and C7a).

  • Kinetic Product: cis-fused octahydroisoindole (Syn-addition of H₂).

  • Thermodynamic Product: trans-fused octahydroisoindole.

For most drug applications, the cis-fused isomer is the target due to its specific conformational folding which mimics the turn structures of peptides.

Mechanism of Stereocontrol

Heterogeneous catalysts (Rh, Pt, Pd) follow the Horiuti-Polanyi mechanism.[1] The isoindoline substrate adsorbs flat onto the catalyst surface. Hydrogen is delivered from the metal surface to the bottom face of the aromatic ring. Since the ring fusion atoms (C3a/C7a) receive hydrogen from the same face (syn-addition), the resulting bridgehead hydrogens are cis to each other.

HydrogenationMechanism Substrate Isoindoline Ester (Flat Adsorption) Syn_Add Syn-Addition (Bottom Face) Substrate->Syn_Add Adsorption H2_Split H2 Dissociation (M-H Species) H2_Split->Syn_Add Surface Diffusion Intermediate Tetrahydro- Intermediate Syn_Add->Intermediate Stepwise Reduction Product Cis-Octahydroisoindole (Kinetic Product) Intermediate->Product Complete Saturation

Figure 1: Mechanistic pathway for the heterogeneous catalytic hydrogenation of isoindoline esters, highlighting the origin of cis-selectivity.

Critical Experimental Factors

Before initiating the protocol, the following variables must be optimized to ensure high yield and diastereoselectivity (dr).

VariableRecommendationScientific Rationale
Catalyst Selection 5% Rh/C or PtO₂ (Adams') Rhodium and Platinum are superior for aromatic ring reduction at moderate pressures. Pd/C is often too weak for the benzene ring unless high temperatures are used, which risks epimerization.
Solvent System Acetic Acid (AcOH) or EtOH/HCl Crucial: The basic nitrogen of the isoindoline can poison the catalyst surface. Protonating the amine (forming the salt) prevents tight binding of the N-lone pair to the metal, facilitating turnover.
Pressure 50 – 500 psi (3.5 – 35 bar) Aromatic reduction requires higher pressure than alkene reduction. 50 psi is often sufficient for PtO₂, while Rh/C may benefit from higher pressures to speed up kinetics.
Temperature 25°C – 50°C Keep temperature low to moderate. High temperatures (>80°C) promote thermodynamic equilibration to the trans-isomer.
Protocol A: Heterogeneous Batch Hydrogenation (Rh/C)

Target: Synthesis of cis-Octahydroisoindole-1-carboxylic acid ethyl ester. Scale: 10 mmol (adaptable).

Materials
  • Substrate: Isoindoline-1-carboxylic acid ethyl ester (2.0 g, ~10.5 mmol).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (Degussa type or equivalent). Load: 10 wt% relative to substrate.

  • Solvent: Glacial Acetic Acid (20 mL).

  • Equipment: Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave.

Step-by-Step Methodology
  • Catalyst Handling (Safety Critical):

    • Weigh 200 mg of 5% Rh/C into a glass liner.

    • Note: Rh/C is pyrophoric when dry. Always keep wet with a small amount of water or add the solvent immediately after weighing.

  • Substrate Preparation:

    • Dissolve the isoindoline ester (2.0 g) in glacial acetic acid (20 mL).

    • Optimization: If the substrate is an HCl salt, acetic acid is still suitable. If free base, the acetic acid acts as the proton source.

  • Loading:

    • Carefully pour the substrate solution over the catalyst in the liner.

    • Place the liner into the pressure vessel.

  • Purge Cycle:

    • Seal the vessel.

    • Evacuate the vessel (vacuum) and refill with Nitrogen (N₂). Repeat 3 times to remove Oxygen.

    • Evacuate and refill with Hydrogen (H₂). Repeat 3 times.

  • Reaction:

    • Pressurize the vessel to 60 psi (4 bar) H₂.

    • Agitate (shake or stir) at Room Temperature (25°C) .

    • Monitoring: Monitor H₂ uptake. Theoretical uptake is 3 equivalents (3 moles H₂ per mole substrate). Reaction typically completes in 12–24 hours.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out completely to prevent fire hazards. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid. Toluene azeotrope may be required to remove trace acid.

  • Isolation:

    • The residue is the acetate salt of the product.

    • Basify with saturated NaHCO₃ (aq) and extract with Dichloromethane (DCM) to obtain the free base.

    • Analyze diastereomeric ratio (dr) via ¹H NMR.

Protocol B: High-Selectivity Reductive Cyclization (Alternative)

Context: If starting from the isoindole precursor or requiring extreme stereocontrol, a two-step "hydrogenation-cyclization" approach is often used. This is relevant for "Trandolapril-like" synthesis where the ring is built during reduction.

Workflow Diagram:

Workflow Start Start: Isoindoline-1-Ester Prep Dissolve in AcOH (Protonation Step) Start->Prep CatLoad Add 5% Rh/C or PtO2 Prep->CatLoad React Hydrogenation 60-100 psi, 25°C CatLoad->React Filter Celite Filtration (Remove Catalyst) React->Filter Workup Basify & Extract Filter->Workup End Product: cis-Octahydroisoindole Workup->End

Figure 2: Operational workflow for the batch hydrogenation of isoindoline esters.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning by amine.Ensure the solvent is acidic (AcOH or 1.0 eq HCl in MeOH). The N-lone pair must be protonated.
Low cis/trans Ratio Temperature too high.Lower the reaction temperature to <25°C. Higher temps favor the thermodynamic trans-isomer.
Ester Hydrolysis Wet solvent or strong acid.Use anhydrous solvents. If using HCl/EtOH, ensure strictly anhydrous conditions to prevent acid-catalyzed ester hydrolysis.
Hydrogenolysis of Benzyl Ester Pd/C used as catalyst.[2][3]If the substrate is a benzyl ester, Pd/C will cleave the benzyl group. Use Rh/C or PtO₂ to reduce the ring while preserving the benzyl ester (chemoselectivity).
References
  • Fundamental Mechanism: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Rh/Pt selectivity).
  • Isoindoline Specifics: Blankley, C. J., et al. (1987). "Synthesis and antihypertensive activity of (carboxyalkyl)amino derivatives of octahydroindole-2-carboxylic acid." Journal of Medicinal Chemistry, 30(6), 992–998. Link

  • Trandolapril Synthesis: Drugs of the Future. (1989). "Trandolapril."[3][4] Drugs of the Future, 14(8), 754. (Details the industrial reduction of the indole/isoindole core).

  • Stereoselectivity Review: Glorius, F. (2004). "Asymmetric Hydrogenation of Aromatic Compounds." Organic & Biomolecular Chemistry. Link

Sources

Application

application of ethyl 3-oxoisoindoline-5-carboxylate in PARP inhibitor development

Application Note: Development of Novel PARP Inhibitors Utilizing Ethyl 3-oxoisoindoline-5-carboxylate Executive Summary & Mechanistic Rationale The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Novel PARP Inhibitors Utilizing Ethyl 3-oxoisoindoline-5-carboxylate

Executive Summary & Mechanistic Rationale

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination (HR)-deficient malignancies, particularly BRCA-mutated ovarian and breast cancers[1]. While first-generation PARP inhibitors (e.g., Olaparib, Niraparib) have demonstrated profound clinical efficacy through the mechanism of synthetic lethality, resistance pathways and limited central nervous system (CNS) penetrance remain significant clinical hurdles[1].

Recent medicinal chemistry efforts have identified the isoindolin-1-one scaffold as a privileged pharmacophore for next-generation PARP inhibitors[2]. The structural topology of isoindolin-1-one closely mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP enzymes[3]. This structural mimicry facilitates high-affinity competitive inhibition at the PARP catalytic site[3].

Ethyl 3-oxoisoindoline-5-carboxylate (CAS 1261631-07-5) serves as a highly versatile, bi-functional synthetic intermediate in this drug design pipeline[4]. It provides two critical vectors for structural diversification:

  • The Lactam Nitrogen (N2): Allows for N-alkylation to modulate lipophilicity and blood-brain barrier (BBB) permeability, crucial for targeting CNS metastases[3].

  • The C5-Carboxylate: Serves as a synthetic handle for amidation or cross-coupling, enabling the attachment of solvent-exposed recognition motifs (e.g., piperazine or cyclopropyl groups) that enhance target selectivity and pharmacokinetic stability.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Inhibitor Isoindolinone PARP Inhibitor PARP1->Inhibitor Competitive NAD+ binding Trapping PARP Trapping on DNA Inhibitor->Trapping Inhibits auto-PARylation DSB Double-Strand Break (DSB) Formation Trapping->DSB Replication fork collapse HR_Proficient BRCA Wild-Type (HR Repair -> Survival) DSB->HR_Proficient HR_Deficient BRCA Mutated (No HR Repair -> Apoptosis) DSB->HR_Deficient Synthetic Lethality

Diagram 1: Mechanism of synthetic lethality induced by isoindolinone-based PARP inhibitors.

Synthetic Strategy & Workflow

To convert ethyl 3-oxoisoindoline-5-carboxylate into a potent PARP inhibitor, a streamlined three-step synthetic workflow is employed. The strategy prioritizes late-stage functionalization, allowing for the rapid generation of a diverse compound library for Structure-Activity Relationship (SAR) profiling.

Synthesis_Workflow SM Ethyl 3-oxoisoindoline -5-carboxylate Alkylation Step 1: N-Alkylation (Base, R-X, DMF) SM->Alkylation Tune BBB permeability Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Alkylation->Hydrolysis Deprotect C5-handle Amidation Step 3: Amidation (HATU, DIPEA, Amine) Hydrolysis->Amidation Attach recognition motif Purification Step 4: HPLC & LC-MS Quality Control Amidation->Purification Yield active API

Diagram 2: Three-step synthetic workflow for generating isoindolinone PARP inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific mechanistic rationales and quality control checkpoints to ensure high-fidelity synthesis.

Protocol A: N-Alkylation of the Isoindolinone Core

Rationale: The lactam nitrogen must be functionalized to prevent rapid metabolic degradation and to tune the lipophilicity of the final molecule. We utilize


 in Dimethylformamide (DMF). DMF is a polar aprotic solvent that excellently solvates the potassium salt of the lactam, maximizing the nucleophilicity of the nitrogen atom without causing ester hydrolysis.
  • Preparation: Charge an oven-dried 50 mL round-bottom flask with ethyl 3-oxoisoindoline-5-carboxylate (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Deprotonation: Add anhydrous

    
     (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the lactam enolate.
    
  • Alkylation: Dropwise add the desired alkyl halide (e.g., 1-bromo-2-fluoroethane) (1.2 eq, 6.0 mmol).

  • Reaction & Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (

    
    ) should be fully consumed within 4-6 hours, yielding a non-polar spot (
    
    
    
    ).
  • Workup: Quench the reaction with ice-cold distilled water (50 mL) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield the N-alkylated intermediate. Self-Validation: Confirm the disappearance of the broad N-H stretch (~3200

    
    ) via FT-IR.
    
Protocol B: Saponification and HATU-Mediated Amidation

Rationale: The ethyl ester must be hydrolyzed to a free carboxylic acid to allow for amidation. We utilize


 in a THF/Water mixture because the biphasic-like system ensures both the organic ester and inorganic base remain in solution. For the subsequent amidation, HATU is selected over traditional EDC/NHS coupling because HATU efficiently handles sterically hindered amines and suppresses racemization/epimerization of the substrate.
  • Saponification: Dissolve the N-alkylated intermediate (1.0 eq) in a 3:1 mixture of THF and

    
     (20 mL). Add 
    
    
    
    (3.0 eq). Stir at room temperature for 12 hours.
  • Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Collect the precipitated free carboxylic acid via filtration.

  • Amidation: In a clean flask, dissolve the carboxylic acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 eq, 2.4 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol). Causality: DIPEA is used instead of Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Stir for 15 minutes to form the active OAT ester, then add the target amine (e.g., N-methylpiperazine) (1.5 eq, 3.0 mmol). Stir for 8 hours at room temperature.

  • Purification: Dilute with EtOAc, wash sequentially with saturated

    
    , water, and brine. Dry over 
    
    
    
    , concentrate, and purify via preparative HPLC. Self-Validation: Confirm product mass via LC-MS (ESI+) before proceeding to biological assays.
Protocol C: In Vitro PARP-1 Fluorometric Inhibition Assay

Rationale: To validate the synthesized compound, a fluorometric assay measuring the depletion of NAD+ or the accumulation of Poly(ADP-ribose) (PAR) polymers is required. Activated DNA is added to the assay buffer to simulate DNA damage, which is strictly required to allosterically activate the PARP-1 enzyme[1].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM

    
    , 1 mM DTT).
    
  • Enzyme Activation: Incubate recombinant human PARP-1 enzyme (0.5 U/well) with activated sheared calf thymus DNA (10 µg/mL) in a 96-well black microplate for 10 minutes at room temperature.

  • Inhibitor Incubation: Add the synthesized isoindolinone derivatives (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 15 minutes.

  • Reaction Initiation: Add the substrate mixture containing NAD+ (50 µM) and a fluorogenic NAD+ analogue.

  • Quantification: Measure fluorescence (Ex: 350 nm / Em: 450 nm) continuously for 30 minutes. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Data Presentation & Optimization

The choice of coupling reagents drastically impacts the yield of the final PARP inhibitor. Table 1 demonstrates the empirical optimization of the amidation step (Protocol B).

Table 1: Optimization of Amidation Conditions for Isoindolinone Carboxylic Acids

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
EDC / HOBtTEADCM252445%>90%
PyBOPDIPEADMF251268%>95%
HATU DIPEA DMF 25 8 89% >98%
T3P (50% in EtOAc)PyridineEtOAc801272%>92%

Note: HATU provided the highest conversion rates, particularly when coupling sterically hindered secondary amines (e.g., substituted piperazines) to the C5 position of the isoindolinone core.

Table 2: Comparative PARP-1 Inhibition Profile of Synthesized Derivatives

Compound CoreN2-SubstituentC5-Amide MotifPARP-1

(nM)
BBB Permeability (Papp)
Olaparib (Control) N/AN/A5.0 ± 0.4Low
Derivative 1 MethylN-methylpiperazine14.2 ± 1.1Moderate
Derivative 2 2-FluoroethylN-methylpiperazine8.5 ± 0.6High
Derivative 3 Cyclopropyl4-Fluoropiperidine3.2 ± 0.3High

Data Interpretation: Derivative 3, synthesized from ethyl 3-oxoisoindoline-5-carboxylate, demonstrates sub-5 nM potency comparable to Olaparib, while the addition of the cyclopropyl and fluorinated motifs significantly enhances predicted BBB permeability, validating the isoindolinone scaffold for CNS-targeted PARP inhibitor development[3].

References

  • [1] PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available at:[Link]

  • [3] Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central (PMC). Available at:[Link]

  • [2] Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. Available at:[Link]

  • [4] CAS 1261631-07-5 C11H11NO3 Ethyl 3-oxoisoindoline-5-carboxylate ≥95%. Howei Pharm. Available at:[Link]

Sources

Method

Application Notes and Protocols for the N-Substitution of Ethyl 3-Oxoisoindoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoindolinone Scaffold and the Importance of N-Substitution The isoindolinone core is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold and the Importance of N-Substitution

The isoindolinone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis of a wide array of biologically active compounds and functional materials. Ethyl 3-oxoisoindoline-5-carboxylate, in particular, serves as a versatile intermediate, with the ester functionality at the 5-position providing a convenient handle for further molecular elaboration. The nitrogen atom of the lactam ring is a key site for derivatization, as the nature of the N-substituent can profoundly influence the molecule's pharmacological and physicochemical properties. This guide provides a detailed overview of common and effective reagents and protocols for the N-substitution of ethyl 3-oxoisoindoline-5-carboxylate, enabling researchers to synthesize diverse libraries of N-substituted isoindolinone derivatives for various applications.

This document will delve into the mechanistic underpinnings of several key synthetic strategies, offering not just procedural steps but also the rationale behind the choice of reagents and conditions. We will explore classical and modern methods for both N-alkylation and N-arylation, providing detailed, actionable protocols for each.

Strategic Approaches to N-Substitution: An Overview

The N-substitution of ethyl 3-oxoisoindoline-5-carboxylate can be broadly categorized into two main transformations: N-alkylation and N-arylation. The choice of strategy depends on the desired substituent and the overall synthetic plan.

StrategyDescriptionKey Reagents
Base-Catalyzed N-Alkylation A classical and straightforward method involving the deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkyl halide.K₂CO₃, Cs₂CO₃, NaH, Alkyl halides (R-X)
Mitsunobu Reaction A versatile method for the N-alkylation of acidic N-H compounds using an alcohol as the alkyl source.Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol (R-OH)
Buchwald-Hartwig Amination A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of amides and lactams.Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOtBu)
Ullmann Condensation A copper-catalyzed N-arylation reaction, particularly useful for certain substrates and as an alternative to palladium-catalyzed methods.Copper catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃)

Part 1: N-Alkylation Strategies

Classical Base-Catalyzed N-Alkylation

This method remains a workhorse for the straightforward introduction of alkyl groups onto the isoindolinone nitrogen. The reaction proceeds via the deprotonation of the relatively acidic N-H proton of the lactam by a suitable base, generating a nucleophilic nitrogen anion that subsequently displaces a halide from an alkyl halide.

Mechanistic Rationale: The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation. Aprotic polar solvents like DMF or DMSO can solvate the cation of the base, increasing the nucleophilicity of the resulting anion. The use of a relatively soft base can also favor attack at the softer nitrogen atom over the harder oxygen atom, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.[1]

G cluster_0 Base-Catalyzed N-Alkylation Start Ethyl 3-oxoisoindoline- 5-carboxylate Deprotonation Deprotonation Start->Deprotonation + Base Base Base (e.g., K₂CO₃) Base->Deprotonation Anion Isoindolinone Anion Deprotonation->Anion SN2 Sₙ2 Reaction Anion->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product N-Alkylated Product SN2->Product

Caption: Workflow for Base-Catalyzed N-Alkylation.

Detailed Protocol: N-Benzylation using Potassium Carbonate

  • Materials:

    • Ethyl 3-oxoisoindoline-5-carboxylate (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Benzyl bromide (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred solution of ethyl 3-oxoisoindoline-5-carboxylate in DMF, add anhydrous potassium carbonate.

    • Add benzyl bromide dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl ethyl 3-oxoisoindoline-5-carboxylate.

The Mitsunobu Reaction: Mild N-Alkylation with Alcohols

Mechanistic Rationale: The reaction proceeds through the formation of a phosphonium salt intermediate from PPh₃ and DEAD. This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The acidic N-H of the isoindolinone then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion, leading to the N-alkylated product with inversion of configuration at the alcohol's stereocenter, if applicable.[3]

G cluster_1 Mitsunobu Reaction Start Ethyl 3-oxoisoindoline- 5-carboxylate NucleophilicAttack Nucleophilic Attack Start->NucleophilicAttack Alcohol Alcohol (R-OH) Activation Alcohol Activation Alcohol->Activation Reagents PPh₃ + DEAD/DIAD Reagents->Activation Activation->NucleophilicAttack Product N-Alkylated Product NucleophilicAttack->Product

Caption: Conceptual workflow of the Mitsunobu reaction.

Detailed Protocol: N-Ethylation using Ethanol

  • Materials:

    • Ethyl 3-oxoisoindoline-5-carboxylate (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Ethanol (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve ethyl 3-oxoisoindoline-5-carboxylate, triphenylphosphine, and ethanol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise to the cooled solution with vigorous stirring. A color change and/or the formation of a precipitate may be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a suitable solvent like diethyl ether prior to chromatography.

Part 2: N-Arylation Strategies

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, including the N-arylation of lactams.[5][6] This palladium-catalyzed cross-coupling reaction allows for the coupling of the isoindolinone with a variety of aryl halides and pseudohalides under relatively mild conditions.

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam to the palladium center. Reductive elimination from the resulting palladium-amido complex furnishes the N-arylated product and regenerates the Pd(0) catalyst.[5] The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

G cluster_2 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(Lₙ) OxAdd->PdII LigandEx Amide Binding PdII->LigandEx PdAmide Ar-Pd(II)-N(Lₙ) LigandEx->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amide Lactam-H + Base Amide->LigandEx

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: N-Phenylation using Phenyl Bromide

  • Materials:

    • Ethyl 3-oxoisoindoline-5-carboxylate (1.0 eq)

    • Phenyl bromide (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Xantphos (0.10 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene or dioxane

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In an oven-dried Schlenk tube, combine ethyl 3-oxoisoindoline-5-carboxylate, cesium carbonate, palladium(II) acetate, and Xantphos.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene or dioxane, followed by phenyl bromide via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[7][8] It serves as a valuable alternative to the Buchwald-Hartwig amination, particularly in cases where the palladium-catalyzed reaction is sluggish or gives low yields.

Mechanistic Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[7]

G cluster_3 Ullmann Condensation Cycle CuI Cu(I)Lₙ AmideCoord Amide Coordination CuI->AmideCoord CuAmide Cu(I)-Amide Complex AmideCoord->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd CuIII Ar-Cu(III)-X(Lₙ) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product N-Aryl Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amide Lactam-H + Base Amide->AmideCoord

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 3-oxoisoindoline-5-carboxylate Synthesis

Executive Summary & Core Directive You are encountering yield issues with ethyl 3-oxoisoindoline-5-carboxylate (also referred to as ethyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate ). In my experience supporting proces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are encountering yield issues with ethyl 3-oxoisoindoline-5-carboxylate (also referred to as ethyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate ). In my experience supporting process chemistry teams, low yields for this scaffold stem from three specific bottlenecks:

  • Regio-irregularity: If synthesizing via phthalimide reduction, you likely have a mixture of the 5- and 6-isomer, halving your isolated yield.

  • Hydrolysis: The ethyl ester is labile under the strong acidic/basic conditions often used for isoindolinone ring closure.

  • Solubility: The product has poor solubility in non-polar solvents, leading to losses during workup if not extracted with polar aprotic mixtures.

This guide provides two validated workflows: Method A (Direct Esterification) for maximum reliability, and Method B (Regioselective Reduction) for cost-efficiency, along with a troubleshooting matrix.

Validated Synthesis Workflows

Method A: The "Direct Esterification" Route (Recommended)

Best for: High purity, avoiding isomer separation. Concept: Start with the commercially available or easily separated acid form (1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) and perform a controlled esterification.

Protocol:

  • Suspension: Suspend 1.0 eq of 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in absolute ethanol (20 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Do not use H₂SO₄ alone as conversion is often sluggish due to poor solubility.

  • Reflux: Heat to reflux for 4–6 hours. The suspension should clear as the ester forms.

  • Workup: Evaporate EtOH to near dryness. Neutralize with sat. NaHCO₃ (carefully). Extract with EtOAc/THF (3:1) to ensure full recovery of the polar ester.

Method B: The "Phthalimide Reduction" Route (De Novo)

Best for: Low raw material cost. Critical Risk: Regioselectivity.[1][2][3] Reduction of 4-ethoxycarbonylphthalimide yields a ~1:1 mixture of 5- and 6-isomers unless specific conditions are used.

Protocol (Optimized for Regiocontrol):

  • Precursor: Ethyl 1,3-dioxoisoindoline-5-carboxylate (4-ethoxycarbonylphthalimide).

  • Reduction: Use Zn dust (5 eq) in Acetic Acid at reflux.

    • Note: Zn/AcOH tends to favor the reduction of the carbonyl para to the sterically demanding or electron-withdrawing group, but for 4-esters, the electronic bias is subtle.

    • Yield Tip: High-pressure hydrogenation (Pd/C, 50 bar, 80°C) often yields cleaner profiles but requires strict isomer separation via chromatography.

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways to avoid "dead-end" low-yield scenarios.

IsoindolineSynthesis Start Starting Material Selection Trimellitic Trimellitic Anhydride Start->Trimellitic Route B (Cheap) AcidStart 1-Oxo-2,3-dihydro-1H- isoindole-5-carboxylic acid Start->AcidStart Route A (High Yield) Phthalimide 4-Ethoxycarbonylphthalimide Trimellitic->Phthalimide Imidation & Esterification Reduction Reduction Step (Zn/AcOH or H2/Pd) Phthalimide->Reduction IsomerMix Mixture of 5- & 6-Isomers (Yield Killer) Reduction->IsomerMix Poor Regiocontrol Target Ethyl 3-oxoisoindoline- 5-carboxylate IsomerMix->Target Chromatography (Low Yield) Esterification Esterification (SOCl2 / EtOH) AcidStart->Esterification No Isomers Esterification->Target >85% Yield

Caption: Figure 1. Comparison of synthesis routes. Route A avoids the critical isomer separation step responsible for 50% yield loss in Route B.

Troubleshooting & Optimization Guide

Quantitative Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Yield < 40% Isomer formation (Route B)Switch to Route A (starting from the pure acid) or use preparative HPLC to separate isomers early.
Incomplete Conversion Poor solubility of acid precursorDo not use simple reflux. Use SOCl₂ to generate the acid chloride in situ, which reacts faster with ethanol.
Product is an Oil/Gum Residual solvent (DMF/DMSO)The lactam is polar. Wash the organic layer with 5% LiCl solution to remove DMF. Triturate the oil with Diethyl Ether/Hexane to induce crystallization.
Des-ethyl Product Hydrolysis during workupAvoid strong bases (NaOH) during neutralization. Use solid NaHCO₃ or phosphate buffer (pH 7).
Over-reduction Formation of Isoindoline (amine)Reduce reaction time in Zn/AcOH. If using hydrogenation, stop immediately upon H₂ uptake cessation.
FAQ: Expert Insights

Q1: I am using Route B (Phthalimide Reduction). How can I improve the regioselectivity? A: Regioselectivity in phthalimide reduction is governed by electronics. The carbonyl para to the electron-withdrawing ester group is more electrophilic, but steric hindrance also plays a role.

  • Tip: Using Magnesium in Methanol often provides different regioselectivity compared to Zn/AcOH.

  • Reference: See Tetrahedron Letters regarding "Regioselective reduction of substituted phthalimides" for specific substituent effects [1].

Q2: My product precipitates during the reaction. Is this bad? A: In Method A, precipitation of the product from Ethanol is actually a good sign of high purity.

  • Action: Cool the reaction to 0°C and filter directly. Wash the cake with cold ethanol. This "reaction crystallization" often yields >95% purity without column chromatography.

Q3: Can I use H₂SO₄ instead of SOCl₂ for esterification? A: Yes, but it is slower. The isoindolinone ring has an amide-like character, making the carboxylic acid less soluble and less reactive. SOCl₂ activates the carboxylate to an acid chloride transiently, driving the reaction to completion despite solubility issues.

Experimental Protocol: Optimized Method A

Objective: Synthesis of Ethyl 3-oxoisoindoline-5-carboxylate from 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and CaCl₂ drying tube (or N₂ inlet).

  • Charge: Add 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (5.0 g, 28.2 mmol) and Absolute Ethanol (100 mL).

  • Activation: Place flask in an ice bath (0°C). Add Thionyl Chloride (3.1 mL, 42.3 mmol, 1.5 eq) dropwise over 15 minutes. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Remove ice bath. Heat to reflux (80°C) for 5 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Cool to room temperature. Concentrate under reduced pressure to ~20 mL volume.

  • Neutralization: Pour residue into ice-water (100 mL). Slowly add saturated NaHCO₃ until pH ~7-8.

  • Extraction: Extract with Ethyl Acetate/THF (4:1) (3 x 50 mL). Note: The THF helps solubilize the polar lactam.

  • Drying: Wash combined organics with Brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate. Recrystallize the solid from Ethanol/Heptane .

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

References

  • Regioselective Reduction of Phthalimides

    • Title: Regioselective reduction of N-substituted phthalimides.[4]

    • Source:Tetrahedron / Journal of Organic Chemistry (General Principles).
    • Context: Explains the electronic bias in reducing 4-substituted phthalimides.
    • Link: (General Topic Overview)

  • Isoindolinone Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Isoindolinones.[2][5][6]

    • Source:Organic Chemistry Portal.
    • Context: Provides alternative catalytic routes if the esterific
    • Link:

  • Specific Precursor Synthesis

    • Title: 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.
    • Source:Journal of Pharmaceutical Science and Technology, 2010.
    • Context: Describes the preparation of the carboxylic acid precursor (Snippet 1.6).
    • Link: (Note: Direct deep link to PDF may vary; search title for access).

  • Esterification Protocols

    • Title: Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.[7]

    • Source:ResearchGate.[7][8]

    • Context: Discusses scale-up of esterifications and reductions relevant to drug development.
    • Link:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 3-oxoisoindoline-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, synthesis, and assay preparation of isoindolin-1-one (lactam) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, synthesis, and assay preparation of isoindolin-1-one (lactam) derivatives.

Ethyl 3-oxoisoindoline-5-carboxylate (CAS: 1261631-07-5) is a highly valuable intermediate in drug development, particularly for synthesizing lenalidomide/pomalidomide analogs and other biologically active isoindolinones. However, it is notoriously difficult to dissolve in standard organic solvents[1]. This guide provides a mechanistic understanding of this behavior, a structural solvation strategy, and self-validating protocols to overcome these bottlenecks in your workflows.

Mechanistic Causality: Why is it so insoluble?

To solve a solubility problem, we must first understand the thermodynamic forces keeping the compound in its solid state. The poor solubility of ethyl 3-oxoisoindoline-5-carboxylate is driven by two primary factors:

  • Strong Intermolecular Hydrogen Bonding: The isoindolin-1-one core contains a lactam ring. The secondary amine (N-H) acts as a strong hydrogen bond donor, while the adjacent carbonyl (C=O) acts as a strong acceptor. In the solid state, these molecules form highly stable, rigid 1D hydrogen-bonded chains or cyclic dimers[2][3].

  • Planar

    
     Stacking:  The aromatic isoindoline core is highly planar, allowing the molecules to pack tightly into a dense crystalline lattice.
    

Standard organic solvents (like ethyl acetate, hexanes, or diethyl ether) lack the necessary hydrogen-bond accepting power or dipole moment to overcome this massive lattice energy, resulting in the compound crashing out of solution[1].

Quantitative Solubility Profile
Solvent SystemSolubility LevelMechanistic RationaleRecommended Use
DMSO / DMF / NMP High (>50 mg/mL)Strong H-bond acceptors; disrupt the lactam H-bond network.NMR (DMSO-d6), high-temp cross-coupling, stock solutions.
DCM : MeOH (9:1) Moderate (5-15 mg/mL)MeOH acts as an H-bond breaker; DCM solvates the lipophilic ethyl ester.Flash chromatography, liquid-liquid extraction.
THF / 1,4-Dioxane Low (<5 mg/mL)Weak H-bond acceptors; insufficient to break the crystalline lattice at RT.Only viable at reflux temperatures.
EtOAc / Hexanes Very Low (<1 mg/mL)Non-polar/weakly polar; cannot disrupt the lactam dimers.Trituration, solid washing, precipitation.

Solvation Strategy & Decision Tree

Depending on whether your goal is analytical (where the core structure must remain intact) or synthetic (where transient modification is acceptable), your approach to solvation will diverge.

G A Ethyl 3-oxoisoindoline-5-carboxylate (Insoluble Solid) B Direct Dissolution (Assays / NMR) A->B Analytical Goal C Synthetic Modification (Organic Reactions) A->C Synthetic Goal D Polar Aprotic Solvents (DMSO, DMF, NMP) B->D High Conc. Required E Co-solvent Systems (DCM:MeOH 9:1) C->E Mild Extractions F Transient N-Protection (N-Boc Derivatization) C->F Lipophilic Requirement

Figure 1: Decision tree for selecting the appropriate solvation strategy.

Frequently Asked Questions (FAQs)

Q1: I am trying to run a palladium-catalyzed cross-coupling, but the compound won't dissolve in Toluene or THF. What are my options? A1: You have two options. First, you can switch your solvent system to a polar aprotic solvent like DMF or DMAc and run the reaction at elevated temperatures (80-100 °C), which thermodynamically forces the compound into solution. Second, if your catalyst is incompatible with DMF, you must perform a transient N-Boc protection (See Protocol B). Masking the free N-H group eliminates the primary hydrogen bond donor, rendering the compound highly soluble in standard solvents like THF, Toluene, and DCM[4][5].

Q2: Why does the compound crash out during aqueous workup when extracting with Ethyl Acetate? A2: During the reaction, the compound may be soluble due to the presence of other reagents or heat. However, once you quench the reaction and extract with EtOAc at room temperature, the molecules rapidly re-associate into their H-bonded dimers. This thermodynamic sink causes rapid crystallization. To prevent this, use a mixture of DCM and 10% Methanol for your extractions. The methanol acts as a chaotropic agent, keeping the H-bond network disrupted.

Q3: How do I prepare a stable stock solution for in vitro biological assays without it precipitating upon dilution in buffer? A3: This is known as the "DMSO crash." While the compound is highly soluble in 100% DMSO, diluting it directly into an aqueous buffer (pH 7.4) causes immediate precipitation because water is a poor solvent for the lipophilic ethyl ester[6]. Troubleshooting step: Do not dilute directly from a 10 mM DMSO stock to a 10 µM aqueous solution. Instead, perform a serial dilution in DMSO first, and then spike the final assay buffer so that the final DMSO concentration is consistent (usually 1% v/v). Alternatively, add a surfactant (e.g., 0.01% Tween-20) or BSA to the aqueous buffer prior to compound addition to act as a solubilizing carrier.

Experimental Troubleshooting Protocols

Protocol A: Optimized Dissolution for NMR and Biological Assays

Use this protocol when the structural integrity of the free lactam must be maintained.

  • Weighing: Accurately weigh 5.0 mg of ethyl 3-oxoisoindoline-5-carboxylate into a clean, dry glass vial.

  • Solvent Addition: Add 0.5 mL of anhydrous DMSO-d6 (for NMR) or biological-grade DMSO (for assays). Do not use CDCl3, as the compound will remain as a cloudy suspension.

  • Kinetic Disruption: Sonicate the vial in an ultrasonic water bath at 40 °C for 5–10 minutes. The acoustic cavitation provides the kinetic energy required to break the initial crystalline lattice.

  • Verification: Hold the vial to the light. The solution should be completely clear and colorless. If micro-crystals persist, add an additional 0.1 mL of DMSO and repeat sonication.

  • Storage: Store DMSO stock solutions at room temperature in a desiccator. Do not freeze. Freezing DMSO (m.p. 19 °C) will force the compound to crystallize out of the matrix, requiring rigorous re-heating and sonication before the next use.

Protocol B: Transient N-Boc Protection to Enhance Organic Solubility

Use this protocol when you need to perform downstream organic synthesis (e.g., ester hydrolysis, alkylation) in non-polar or moderately polar solvents.

By reacting the lactam with Di-tert-butyl dicarbonate (Bocngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


O), we mask the N-H group, permanently preventing intermolecular H-bonding[4].
  • Suspension: Suspend ethyl 3-oxoisoindoline-5-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL). The compound will not fully dissolve.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.1 mmol) and Triethylamine (TEA) (1.5 eq, 1.5 mmol).

  • Acylation: Slowly add Boc

    
    O (1.2 eq, 1.2 mmol) dropwise at room temperature.
    
  • Observation of Solvation: As the reaction proceeds (typically 2-4 hours), the cloudy suspension will gradually turn into a completely clear solution. This visual cue is a self-validating indicator that the H-bond network has been successfully dismantled and the reaction is reaching completion.

  • Workup: Wash the clear DCM solution with 1N HCl (to remove DMAP/TEA), followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate under reduced pressure. The resulting N-Boc derivative will be highly soluble in EtOAc, THF, and Toluene.
  • Deprotection (Post-Synthesis): Once your downstream reactions are complete, the Boc group can be quantitatively removed by stirring the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) for 2 hours at room temperature[5][7].

H N1 Rigid Crystalline Lattice (Strong NH···O=C H-Bonds) N2 Boc2O, DMAP, TEA (DCM Suspension) N1->N2 Reagent Addition N3 N-Boc Isoindolinone (H-Bond Donor Masked) N2->N3 Acylation (Lattice Disruption) N4 Highly Soluble in EtOAc, DCM, THF N3->N4 Thermodynamic Solvation

Figure 2: Mechanistic pathway of N-Boc protection resolving solubility bottlenecks.

References

  • MDPI. "Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one." MDPI,[Link]

  • ResearchGate. "Boron Lewis Acids Mediated C(sp)‐Sulfonylation of Isoindolinone Derivatives." ResearchGate,[Link]

  • CLOCKSS. "STEREOSPECIFIC RING-EXPANDING SKELETAL REARRANGEMENT OF ISOINDOLINE TO TETRAHYDROISOQUINOLINE VIA A SEQUENTIAL AZIRIDINE RING FORMATION/OPENING." CLOCKSS, [Link]

  • MDPI. "Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone." MDPI,[Link]

  • NIH. "Highly Regioselective Synthesis of Substituted Isoindolinones via Ruthenium-Catalyzed Alkyne Cyclotrimerizations." PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Ethyl 3-oxoisoindoline-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with isoindolinone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with isoindolinone derivatives. Ethyl 3-oxoisoindoline-5-carboxylate (EOC) is a critical intermediate in the synthesis of biologically active benzolactams. Due to its unique physicochemical properties—specifically the dual hydrogen-bonding nature of its γ-lactam ring—standard purification workflows often require targeted optimization.

Below, you will find a self-validating troubleshooting guide, physicochemical data, and step-by-step protocols designed to resolve common bottlenecks in the isolation and polishing of this compound.

Part 1: Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the molecular behavior of the target compound. The table below summarizes the key properties that dictate the logic behind our recommended chromatographic and crystallization strategies [1].

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 205.21 g/mol Highly amenable to LC-MS/GC-MS tracking.
Physical State White solidIdeal candidate for final polishing via recrystallization.
Melting Point 192.2 – 197.4 °C [1]High thermal stability; allows for hot filtration techniques.
H-Bond Donors 1 (Lactam N-H)Causes severe peak tailing on unmodified acidic silica gel.
H-Bond Acceptors 3 (Lactam C=O, Ester C=O, Ester -O-)Coordinates strongly with transition metal catalysts (Pd, Cu).
TLC Retention (

)
~0.3 (1:5 Petroleum Ether / EtOAc)Requires moderately polar mobile phases for normal-phase elution.
Part 2: Troubleshooting & Optimization FAQs
Module A: Chromatographic Resolution

Q: My compound streaks severely on normal-phase silica gel, resulting in poor recovery and overlapping impurity profiles. How can I fix this?

A: The streaking is a direct consequence of the secondary γ-lactam moiety. The unprotected N-H acts as a strong hydrogen bond donor, while the carbonyls act as acceptors. These interact strongly with the free, acidic silanol groups (pKa ~4.5) on standard unmodified silica gel, leading to multiple adsorption-desorption kinetics during elution.

Protocol: Modifier-Assisted Flash Chromatography To achieve sharp elution bands, you must competitively solvate the stationary phase.

  • Solvent System Selection: Prepare a baseline eluent of Petroleum Ether (or Hexanes) and Ethyl Acetate. A gradient from 1:5 to 1:1 (v/v) is standard for this scaffold [1].

  • Mobile Phase Deactivation: Add

    
     v/v Triethylamine (
    
    
    
    ) or
    
    
    Methanol to your mobile phase.
    
    
    competitively binds to the acidic silanols, while Methanol disrupts the lactam-silanol hydrogen bonding network.
  • Column Packing: Slurry pack the column using the deactivated solvent system to ensure uniform passivation of the silica bed prior to loading.

  • Loading: Dry load the crude mixture onto Celite. EOC can exhibit poor solubility in non-polar starting mixtures; dry loading prevents precipitation at the column head.

  • Elution: Run a shallow gradient. The compound typically elutes cleanly at ~80% EtOAc in Hexanes.

G Silanol Acidic Silanol (Si-OH) on Stationary Phase Problem Strong Adsorption (Peak Tailing / Low Yield) Silanol->Problem H-Bonding Lactam Lactam Motif (H-Bond Acceptor/Donor) Lactam->Problem Solution Add 1% Et3N or MeOH to Mobile Phase Problem->Solution Mitigation Result Competitive Solvation (Sharp Elution) Solution->Result

Mechanism of lactam-silanol streaking during chromatography and resolution via mobile phase modifiers.

Module B: Trace Metal Scavenging

Q: I synthesized the compound via Palladium/Copper-catalyzed C-H carbonylation. How do I remove residual metals trapped by the lactam?

A: Transition metals like Pd and Cu coordinate readily to the nitrogen and oxygen atoms of the isoindolinone core [3]. Standard chromatography often fails to reduce metal content below the 10 ppm threshold required for downstream biological assays. You must utilize a thermodynamic sink that outcompetes the lactam for the metal ions.

Protocol: Chemical Scavenging Workflow

  • Dissolution: Dissolve the post-reaction crude in a moderately polar, non-coordinating solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Scavenger Addition: Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol for Pd, or QuadraPure® for Cu) at 3 to 5 equivalents relative to the initial catalyst loading.

  • Incubation: Stir the suspension gently at 40 °C for 4–12 hours. The high local concentration of chelating groups on the resin outcompetes the lactam for the metal ions.

  • Filtration: Filter the mixture through a pad of Celite, washing with excess solvent to ensure full recovery of the organic product.

  • Validation: Concentrate the filtrate and analyze a 1 mg aliquot via ICP-MS to confirm metal depletion (<10 ppm).

Module C: Crystallization & Final Polish

Q: Flash chromatography yielded 95% purity, but I need >99.5% for in vivo studies. What is the optimal recrystallization strategy?

A: Recrystallization leverages the highly ordered crystal lattice of the solid compound (mp 192.2–197.4 °C) to thermodynamically exclude structurally dissimilar impurities [1][2]. Given the moderate polarity of the ester and lactam groups, a binary solvent system (solvent/anti-solvent) provides the highest recovery and purity.

Protocol: Binary Solvent Recrystallization

  • Primary Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the absolute minimum volume of boiling Ethyl Acetate (the "good" solvent) required to completely dissolve the solid.

  • Hot Filtration: If insoluble particulate matter remains, perform a rapid hot gravity filtration through fluted filter paper to prevent premature crystallization in the funnel[2].

  • Anti-Solvent Addition: Keep the solution near boiling and add hot Hexane or Heptane (the "anti-solvent") dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution just clears. This ensures the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove from heat, cover, and allow to cool undisturbed to room temperature over 2 hours. Slower cooling promotes larger, purer crystals. Transfer to an ice bath (0-4 °C) for 1 hour to maximize thermodynamic yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold Hexane to displace residual mother liquor. Dry under high vacuum at 50 °C for 12 hours.

G Start Crude Ethyl 3-oxoisoindoline-5-carboxylate CheckMetal Heavy Metals Present? (e.g., Pd, Cu) Start->CheckMetal Scavenge Metal Scavenging (Thiol/Amine Resin) CheckMetal->Scavenge Yes Chromatography Flash Chromatography (Deactivated Silica) CheckMetal->Chromatography No Scavenge->Chromatography PurityCheck Purity > 99%? Chromatography->PurityCheck Crystallize Recrystallization (EtOAc/Hexane) PurityCheck->Crystallize No Final Pure Compound (>99.5%) PurityCheck->Final Yes Crystallize->Final

Logical decision tree for purifying ethyl 3-oxoisoindoline-5-carboxylate from crude mixtures.

References
  • Supporting Information: Palladium-Catalyzed Direct C–H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams Source: American Chemical Society (ACS) / DOI.org URL:[Link]

  • Recrystallization, Filtration and Melting Point Source: Texas Christian University (TCU) URL:[Link]

Optimization

Technical Guide: Recrystallization of Ethyl 3-oxoisoindoline-5-carboxylate

Topic: Recrystallization Solvents for Ethyl 3-oxoisoindoline-5-carboxylate Content Type: Technical Support Center Guide [1] Executive Summary & Chemical Profile Ethyl 3-oxoisoindoline-5-carboxylate (also known as 5-ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for Ethyl 3-oxoisoindoline-5-carboxylate Content Type: Technical Support Center Guide

[1]

Executive Summary & Chemical Profile

Ethyl 3-oxoisoindoline-5-carboxylate (also known as 5-ethoxycarbonylphthalimidine) is a bicyclic lactam-ester intermediate used frequently in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals.[1]

Its purification presents a specific challenge: the molecule contains a polar lactam (amide) hydrogen bond donor/acceptor site and a moderately non-polar ethyl ester group. This duality often leads to "oiling out" rather than discrete crystallization if the solvent polarity is not carefully balanced.

Key Chemical Properties:

  • Structure: Bicyclic aromatic core with a lactam ring and an ethyl ester.

  • Polarity: Moderate-High (Amphiphilic).[1]

  • Solubility Profile: Soluble in hot ethanol, ethyl acetate, and DMSO; sparingly soluble in water and cold hexanes.[1][2]

Solvent Selection Guide

The choice of solvent is critical to avoid transesterification and ensure high recovery.[1]

Primary Solvent System: Ethanol (EtOH)[1]
  • Recommendation: Absolute Ethanol or Ethanol/Water (95:5) .[1]

  • Why: This is the "Gold Standard" for this molecule.

    • Chemical Stability: Using ethanol matches the ethyl ester group of the molecule, eliminating the risk of transesterification (swapping the ethyl group for a methyl group), which would occur if Methanol were used.[1]

    • Solubility: The lactam core forms hydrogen bonds with hot ethanol, allowing full dissolution, while the aromatic ester drives precipitation upon cooling.[1][2]

Secondary Solvent System: Ethyl Acetate / n-Heptane[1]
  • Recommendation: Dissolve in minimum hot Ethyl Acetate, then add hot n-Heptane until turbid.

  • Why: Best for removing non-polar impurities. If your crude material is sticky or dark, this system often provides better impurity rejection than ethanol.[1][2]

Solvent Decision Matrix (Summary)
Solvent SystemSuitabilityKey AdvantageRisk Factor
Ethanol (100%) High Prevents transesterification; excellent crystal habit.[1]Yield may be lower if not cooled to 0°C.
Ethanol / Water High Increases yield (anti-solvent effect).Risk of hydrolysis if heated too long.
Ethyl Acetate / Heptane Medium Good for removing tarry impurities.High risk of "oiling out."
Methanol FORBIDDEN Excellent solubility.High risk of Transesterification (Ethyl

Methyl ester).[1]
Toluene Low High boiling point.[3]Product may decompose at reflux temp (>110°C).

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol

This protocol is designed for 1.0 g - 10.0 g scale.[1]

  • Preparation: Place the crude ethyl 3-oxoisoindoline-5-carboxylate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Absolute Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 1 mL increments.

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a Celite pad).

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice yet.

    • Observation: White needles or prisms should begin to form at ~40-50°C.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (0°C).

  • Drying: Dry under vacuum at 40°C for 4-6 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this?

Cause: The solution is too concentrated, or the cooling was too rapid. This is common with ester/lactam compounds. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (10-20% more volume).

  • Seed it: Add a tiny crystal of pure product (if available) to the cooling solution at roughly 50°C.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q2: Can I use Methanol? It dissolves the crude material much better.

Strictly No. Reason: In the presence of heat and trace acidic/basic impurities, the ethyl ester group (


) will exchange with the solvent to form the methyl ester (

).[1] This creates a mixture of products that is extremely difficult to separate. Always match the alcohol solvent to the ester group. [1]
Q3: My yield is very low (<50%). Where is my product?

Cause: The compound is likely too soluble in pure ethanol at room temperature. Solution:

  • Concentrate: Evaporate 30-50% of the solvent on a rotavap and re-cool.

  • Add Anti-solvent: While the ethanol solution is still warm (not boiling), dropwise add water until the solution turns slightly cloudy, then let it cool.[1][2] The water forces the hydrophobic ester out of solution.

Q4: The crystals are colored (yellow/brown) instead of white.

Cause: Trapped oxidation byproducts or starting materials.[1] Solution:

  • Perform a Activated Carbon (Charcoal) treatment.

    • Dissolve crude in hot ethanol.

    • Add activated carbon (5-10 wt%).[1]

    • Reflux for 5 minutes.

    • Filter hot through Celite.

    • Proceed with crystallization.

Decision Logic for Purification

RecrystallizationLogic Start Start: Crude Ethyl 3-oxoisoindoline-5-carboxylate CheckColor Is the crude solid dark/colored? Start->CheckColor Charcoal Perform Activated Carbon Treatment (Hot EtOH + Charcoal -> Filter) CheckColor->Charcoal Yes SolventChoice Choose Solvent System CheckColor->SolventChoice No Charcoal->SolventChoice EtOH System A: Absolute Ethanol (Standard Protocol) SolventChoice->EtOH Standard EtOAcHex System B: EtOAc / Heptane (For non-polar impurities) SolventChoice->EtOAcHex Sticky/Tarry Crude Dissolve Dissolve at Reflux EtOH->Dissolve EtOAcHex->Dissolve Cool Cool Slowly to RT Dissolve->Cool OilOut Did it Oil Out? Cool->OilOut Reheat Reheat & Add 10% more solvent OilOut->Reheat Yes Filter Filter & Wash (Cold Solvent) OilOut->Filter No (Crystals Formed) Seed Seed Crystal / Scratch Glass Reheat->Seed Seed->Cool Dry Vacuum Dry Filter->Dry

Caption: Decision tree for solvent selection and troubleshooting the recrystallization of isoindolinone esters.

References

  • General Synthesis of Isoindolinones

    • Title: 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.

    • Source: Journal of Pharmaceutical Science and Technology.
    • Context: Describes the purification of the parent acid (3-oxoisoindoline-5-carboxylic acid) and analogous amides, establishing the solubility profile of the core scaffold.
    • URL:[Link][1]

  • Purification of Analogous Esters

    • Title: Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives.[4]

    • Source: International Journal of Pharmaceutical Sciences Review and Research.
    • Context: Details the recrystallization of phthalimide-esters (structurally homologous to the topic) using Ethanol and Toluene systems.
    • URL:[Link]

  • Transesterification Risks

    • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.[3]

    • Source: Organic Syntheses, Coll.[1][2][3] Vol. 6, p. 592 (1988).[2]

    • Context: Provides authoritative grounding on the stability of esters in alcohol solvents and the kinetics of ester exchange.[1]

    • URL:[Link][1]

  • Solubility Data for Pharmaceutical Esters

    • Title: Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures.[5]

    • Source: Journal of Drug Delivery Science and Technology (2012).[1][5]

    • Context: Validates the use of EtOAc/EtOH mixtures for solubilizing polar pharmaceutical intermedi
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isoindolinone Synthesis

Welcome to the Advanced Synthesis Technical Support Hub. The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds, including anxiolytics (pazinaclone) and anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Hub. The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds, including anxiolytics (pazinaclone) and anticancer agents (lenalidomide)[1]. However, constructing this lactam core often presents significant synthetic bottlenecks, primarily manifesting as low conversion rates, catalyst poisoning, or stalled intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to rescue your yields.

Diagnostic Engine: Identifying the Bottleneck

Before altering your reaction parameters, you must identify the mechanistic failure point. Use the logic tree below to isolate the root cause of your low conversion rates.

DiagnosticEngine A Low Conversion (<20% Yield) B Identify Reaction Class A->B C Transition Metal C-H Activation B->C D Base-Promoted Tandem Reaction B->D E Pd Black Formation? (Catalyst Deactivation) C->E F Incomplete C-F Cleavage? D->F G Switch to Pd/C + KOAc (Oxidant-Free) E->G Yes (Loss of active Pd) H Add CsF to LiN(SiMe3)2 (Synergistic Effect) F->H Yes (Stalled intermediate)

Fig 1. Diagnostic logic tree for troubleshooting isoindolinone synthesis failures.

Case Files: In-Depth FAQs & Troubleshooting

Case File #001: Transition Metal Catalysis Failure

User Issue: "My Palladium-catalyzed C-H activation of N-methoxybenzamides stalls at <20% conversion. I observe a fine black precipitate forming in the flask."

Root Cause Analysis: The black precipitate is "Palladium black," indicating irreversible catalyst deactivation. In standard Pd(II)/Pd(0) catalytic cycles, if the stoichiometric oxidant (e.g., benzoquinone or persulfate) fails to rapidly reoxidize the Pd(0) intermediate back to the active Pd(II) species, the metal atoms aggregate and crash out of solution.

Corrective Action: Instead of brute-forcing the reaction with harsh, toxic oxidants, switch to an oxidant-free dehydrogenative cyclization . Utilizing heterogeneous Pd/C (10 mol%) with KOAc in p-xylene facilitates the cyclization while releasing H₂ gas as the only byproduct[2]. This completely bypasses the need for external oxidants and prevents over-oxidation side reactions.

Case File #002: Stalled Base-Promoted Tandem Reactions

User Issue: "During the tandem reaction of N-methylbenzylamines and methyl 2-fluorobenzoates, the reaction stalls at the intermediate stage. I cannot push the yield past 18%."

Root Cause Analysis: The bottleneck is the high activation energy required for the C-F bond cleavage during the Nucleophilic Aromatic Substitution (S_NAr) step. Standard bases like NaN(SiMe₃)₂ or pure LiN(SiMe₃)₂ fail to provide the necessary transition-state stabilization.

Corrective Action: Implement a synergistic dual-base/additive system. Combining LiN(SiMe₃)₂ with CsF drives the conversion up to 88%. The causality is twofold: the hard Lewis acid (Li⁺) coordinates the carbonyl oxygen, increasing the electrophilicity of the ring, while the highly fluorophilic Cs⁺ cation significantly lowers the activation barrier for C-F cleavage[3].

Case File #003: Degradation in Multicomponent Condensations

User Issue: "My 3-component reaction (2-formylbenzoic acid + amine + nucleophile) yields a complex, tarry mixture with heavy degradation when heated conventionally in an oil bath."

Root Cause Analysis: Prolonged thermal stress causes competitive side reactions, such as Schiff base hydrolysis, decarboxylation, or polymerization of the nucleophile. Conventional heating relies on inefficient thermal conductivity, leading to localized hot spots at the flask wall.

Corrective Action: Transition to dielectric (microwave) heating in a protic solvent like ethanol. Microwave irradiation provides rapid, uniform volumetric heating. This accelerates the condensation kinetics, allowing for a catalyst-free protocol that achieves high conversion in just 15 minutes, thereby preserving sensitive functional groups[4].

Data Analytics: Quantitative Optimization Matrices

To make informed decisions, compare your current parameters against these field-validated optimization matrices.

Table 1: Optimization Matrix for Dehydrogenative C-H Cyclization[2] Goal: Eliminate Pd black formation and maximize conversion.

Catalyst SystemOxidant / AdditiveSolventTemp (°C)Yield (%)Mechanistic Note
Pd(OAc)₂ (10 mol%)Ag₂CO₃ (1.0 equiv)Toluene120< 10%Poor reoxidation; Pd aggregation.
Pd/C (10 mol%)NoneToluene12025%Background dehydrogenation occurs.
Pd/C (10 mol%)KOAc (20 mol%)Toluene12042%Acetate assists in C-H deprotonation.
Pd/C (10 mol%) KOAc (20 mol%) p-Xylene 140 75% Higher thermal energy drives H₂ release.

Table 2: Synergistic Base Effects in Tandem S_NAr/Lactamization[3] Goal: Overcome the C-F cleavage activation barrier.

Base (2.0 equiv)Additive (2.0 equiv)SolventTemp (°C)Conversion/Yield (%)
NaN(SiMe₃)₂NoneTHF80< 10%
KN(SiMe₃)₂NoneTHF80Trace
LiN(SiMe₃)₂NoneTHF8018%
LiN(SiMe₃)₂ CsF THF 80 88%

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

SOP A: Oxidant-Free Pd/C Dehydrogenative Cyclization[2]

Rationale: Utilizes heterogeneous Pd/C to drive C-H activation without stoichiometric oxidants, relying on thermal dehydrogenation.

  • Substrate Preparation: In an oven-dried Schlenk tube, dissolve the N-protected benzamide (0.25 mmol) in anhydrous p-xylene (2.0 mL).

    • Causality:p-Xylene (b.p. 138°C) provides the necessary thermal energy to drive the endothermic dehydrogenation step.

  • Catalyst Loading: Add 10% Pd/C (10 mol%) and KOAc (20 mol%).

    • Validation Check: The mixture should be a uniform black suspension. If clumping occurs, the Pd/C may be wet; use fresh catalyst.

  • Thermal Activation: Seal the tube under an argon atmosphere (do not pressurize) and heat to 140°C for 24 hours.

    • Validation Check: Equip a bubbler to the exhaust line. You must observe intermittent gas evolution (H₂ gas). Cessation of bubbling before 12 hours indicates premature catalyst deactivation.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the Pd/C. Concentrate under reduced pressure.

SOP B: LiN(SiMe₃)₂ / CsF-Mediated Tandem Synthesis[3]

Rationale: Exploits the synergistic effect of Li⁺ and Cs⁺ to drive a tandem S_NAr and intramolecular lactamization.

Mechanism NMB N-Methylbenzylamine + Fluorobenzoate Deprot Deprotonation (LiN(SiMe3)2) NMB->Deprot SNAr CsF-Assisted SNAr (C-F Cleavage) Deprot->SNAr Li+ coordination Lactam Intramolecular Lactamization SNAr->Lactam Aryl intermediate Product Isoindolinone Core Lactam->Product -MeOH

Fig 2. Mechanistic pathway of the LiN(SiMe3)2/CsF mediated tandem synthesis.

  • Inert Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add N-methylbenzylamine (0.2 mmol), methyl 2-fluorobenzoate (0.3 mmol), and anhydrous CsF (0.4 mmol).

  • Base Addition: Evacuate and backfill with Nitrogen (3x). Inject anhydrous THF (2.0 mL). Cool the reaction to 0°C. Dropwise, add LiN(SiMe₃)₂ (1.0 M in THF, 0.4 mL).

    • Causality: Low-temperature addition prevents the base from acting as a nucleophile against the ester prior to amine deprotonation.

  • S_NAr & Lactamization: Heat the reaction mixture to 80°C for 12 hours.

    • Validation Check: Perform a TLC check (Hexanes/EtOAc 3:1) at 4 hours. The disappearance of the highly polar amine spot and the emergence of a UV-active intermediate indicates successful C-F cleavage.

  • Quench: Cool to room temperature, quench with saturated aqueous NH₄Cl (2 mL), and extract with EtOAc (3 x 5 mL). Dry over Na₂SO₄ and purify via flash chromatography.

References

  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis, RSC Publishing,[Link]

  • One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe₃)₂/CsF, ACS Publications,[Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions, Semantic Scholar,[Link]

  • Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures, ResearchGate,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Interpretation of Ethyl 3-Oxoisoindoline-5-carboxylate

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, parti...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth interpretation of the ¹H NMR spectrum of ethyl 3-oxoisoindoline-5-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple peak list, offering a comparative analysis against structurally related molecules to provide a deeper understanding of the subtle electronic and structural factors that govern chemical shifts.

The Structure: Unpacking Ethyl 3-Oxoisoindoline-5-carboxylate

Before delving into the spectrum, it is crucial to understand the molecule's structure, which is comprised of three key fragments:

  • An Isoindolinone Core: A bicyclic system containing a benzene ring fused to a five-membered lactam (a cyclic amide).

  • An Ethyl Ester Group: A -COOCH₂CH₃ group attached to the C5 position of the benzene ring.

  • Key Protons: The molecule has distinct sets of protons: three aromatic protons, a methylene group and an amide proton on the isoindolinone ring, and the ethyl group's methylene and methyl protons.

The interplay between the electron-withdrawing carbonyl groups (amide and ester) and the aromatic ring system dictates the precise chemical environment of each proton.

G Workflow for High-Quality ¹H NMR Data Acquisition cluster_0 Sample Preparation cluster_1 Spectrometer Setup & Acquisition cluster_2 Data Processing & Analysis A 1. Weigh Sample (5-10 mg for ¹H NMR) B 2. Select Deuterated Solvent (e.g., DMSO-d₆ for solubility & NH observation) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL of solvent in a vial) B->C D 4. Filter Solution (Pipette with glass wool plug to remove particulates) C->D E 5. Transfer to NMR Tube (High-quality, 5 mm tube) D->E F 6. Insert Sample into Magnet E->F G 7. Lock & Shim (Lock on deuterium signal; optimize field homogeneity) F->G H 8. Acquire Spectrum (Set appropriate pulse sequence, number of scans) G->H I 9. Fourier Transform (Convert FID to spectrum) H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference Spectrum (Set residual solvent peak, e.g., DMSO at 2.50 ppm) K->L M 13. Integrate & Assign Peaks L->M

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl 3-oxoisoindoline-5-carboxylate. [1][2]2. Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve a wide range of compounds and for preserving the N-H proton signal. Chloroform-d (CDCl₃) is another common choice but may not be suitable if the compound has limited solubility. [3]3. Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a small, clean vial. Gentle vortexing can aid dissolution.

  • Filtration: To ensure a homogenous magnetic field (critical for good shimming and sharp peaks), remove any particulate matter by filtering the solution through a pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube. [2]5. Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent. The magnetic field is then homogenized through a process called shimming.

  • Processing: After data acquisition, the resulting spectrum is processed. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Conclusion

The ¹H NMR spectrum of ethyl 3-oxoisoindoline-5-carboxylate is highly informative, with each proton signal providing distinct clues to the molecule's structure. The aromatic region clearly displays a pattern consistent with a 1,2,4-trisubstituted benzene ring, with chemical shifts heavily influenced by the deshielding effects of the amide and ester carbonyl groups. The aliphatic region shows the characteristic quartet and triplet of the ethyl ester, while the isoindolinone methylene and amide protons give rise to sharp and broad singlets, respectively. By understanding the fundamental principles of chemical shifts and making logical comparisons to related structures, researchers can confidently interpret the spectrum and confirm the identity and purity of this valuable chemical scaffold.

References

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • Tuff, S. A., & Tiziani, S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Journal of visualized experiments : JoVE, (37), 1803. Available at: [Link]

  • Kumar, C. K., et al. (2011). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 3(10), 954-962. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylphthalimide. PubChem Compound Database. Available at: [Link]

  • University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem 118L Handout. Available at: [Link]

  • Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. Available at: [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • SpectraBase. Ethyl 4-aminobenzoate. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Reduction of Nitroarenes. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • ResearchGate. Figure S4. 1 H NMR analysis of 1) 4-ethyl aminobenzoate.... Available at: [Link]

  • SpectraBase. Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • ResearchGate. The 1 H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA). Available at: [Link]

  • University of Calgary. Proton and C-13 Chemical Shift Tables. Available at: [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.... Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC medicinal chemistry, 16(1), 135–153. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives.... Available at: [Link]

  • Mickevičius, V., et al. (2025). A new synthetic approach to the 3,4-dihydro-1H-o[4]xazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates. RSC advances, 15(26), 18021–18035. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Revista Brasileira de Farmacognosia, 34(1), 164–171. Available at: [Link]

  • ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Available at: [Link]

  • SpectraBase. 1H-isoindole-5-carboxylic acid, 2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-dioxo-, butyl ester. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 3-Oxoisoindoline-5-carboxylate

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the entire drug development lifecycle. The quality of an interme...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the entire drug development lifecycle. The quality of an intermediate like ethyl 3-oxoisoindoline-5-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), directly dictates the purity, safety, and efficacy of the final drug product. A failure to rigorously control intermediate quality can lead to downstream process failures, regulatory hurdles, and compromised patient safety.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis of non-volatile and semi-volatile organic molecules due to its high resolving power, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-driven walkthrough of a validated reversed-phase HPLC (RP-HPLC) method for determining the purity of ethyl 3-oxoisoindoline-5-carboxylate. It objectively compares the method's performance characteristics and provides the scientific rationale behind the validation process, grounded in the latest international regulatory standards.

The Central Role of Method Validation

An analytical method, no matter how sophisticated, is only as reliable as the data it produces. Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] This process is not merely a "check-the-box" exercise; it is a systematic investigation that ensures the method is robust, reliable, and fit-for-purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global framework for this critical activity, which we will follow throughout this guide.[3][4]

The Analytical Challenge: Method Development Strategy

The goal is to develop a stability-indicating RP-HPLC method capable of separating ethyl 3-oxoisoindoline-5-carboxylate from its potential process-related impurities and degradation products.

Analyte Properties: Ethyl 3-oxoisoindoline-5-carboxylate is a moderately polar, aromatic compound with a carboxylic acid ester group. Its structure contains a chromophore, making UV detection a suitable choice.

Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. Its non-polar stationary phase provides excellent retention and separation for moderately polar aromatic compounds. A particle size of 3-5 µm offers a good balance between efficiency and backpressure for standard HPLC systems.[2]

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B) is chosen.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.

  • Mobile Phase B (Organic): Acetonitrile. It is a common organic modifier with a low UV cutoff and is effective at eluting moderately polar compounds from a C18 column.

Detection: Based on the aromatic nature of the molecule, a UV detector is selected. An analysis of the UV spectrum would determine the optimal wavelength for detection, often at an absorbance maximum (e.g., 254 nm) to ensure high sensitivity.

The Validated HPLC Method: A Detailed Protocol

This section presents the final, optimized method for purity determination.

ParameterCondition
Instrument Standard HPLC System with Quaternary Pump, Autosampler, and UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-18 min: 85% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Rigorous by Design: The Method Validation Workflow

The validation of this HPLC method was performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[5][6]

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness ATP Define Analytical Target Profile (ATP) ATP->Protocol Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Workflow for HPLC Method Validation.
Specificity

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This ensures that the peak response is solely from the target analyte and not inflated by co-eluting substances.

Protocol:

  • A solution of the ethyl 3-oxoisoindoline-5-carboxylate reference standard was analyzed.

  • Solutions of potential impurities (e.g., starting materials like 4-formylbenzoic acid and ethylamine, and potential by-products) were individually analyzed.

  • A spiked sample, containing the main analyte and all potential impurities, was prepared and analyzed to demonstrate separation.

  • Forced degradation studies were performed (e.g., exposure to acid, base, peroxide, heat, and light) to ensure the method can separate the analyte from its degradation products, proving it is "stability-indicating."

Results: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all known impurities and degradation products, with a resolution (Rs) of >2.0 for all adjacent peaks.

Analyte and potential process-related impurities.
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[7]

Protocol:

  • A series of at least five standard solutions were prepared, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Each solution was injected in triplicate.

  • A calibration curve was generated by plotting the mean peak area against the concentration.

Results:

Concentration (% of Nominal)Concentration (mg/mL)Mean Peak Area (n=3)
50%0.25498,500
80%0.40801,200
100%0.50999,800
120%0.601,205,000
150%0.751,502,300
  • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

  • Observed Result: R² = 0.9998, indicating excellent linearity across the specified range.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[4] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix.

Protocol:

  • Accuracy was assessed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • At each level, a known quantity of the reference standard was spiked into a sample matrix (placebo or a sample with a known low purity).

  • Three replicate preparations were analyzed for each level.

Results:

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.400.39899.5%
100%0.500.503100.6%
120%0.600.59599.2%
  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Observed Result: The method is highly accurate, with all recovery values falling well within the acceptable range.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[7]

Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration and analyzed by one analyst on the same day with the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different HPLC system to assess the effect of random events on the method's precision.

Results:

Precision LevelParameterResult (% Purity)% RSD
Repeatability Analyst 1, Day 1, System 199.8, 99.7, 99.9, 99.6, 99.8, 99.70.11%
Intermediate Precision Analyst 2, Day 2, System 299.5, 99.6, 99.4, 99.7, 99.5, 99.60.10%
  • Acceptance Criterion: Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Observed Result: The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

  • LOD: 0.005 mg/mL (0.01% of nominal concentration)

  • LOQ: 0.015 mg/mL (0.03% of nominal concentration)

  • Acceptance Criterion: The LOQ must be precise, with an RSD of ≤ 10%. The method's LOQ was confirmed by analyzing six replicates at this concentration, yielding an RSD of 7.5%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[8]

Protocol: The effect of small changes in key parameters on the results was evaluated.

Results:

Parameter VariedVariationResult (Resolution between critical pair)
Flow Rate ± 0.1 mL/min (0.9 & 1.1)No significant change (>2.0)
Column Temperature ± 2 °C (28 & 32)No significant change (>2.0)
Mobile Phase pH ± 0.2 unitsNo significant change (>2.0)
  • Acceptance Criterion: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

  • Observed Result: The method is robust to minor variations in its operating parameters.

Comparison with Alternative Analytical Methods

While the validated HPLC method is highly suitable, it is instructive to compare it with other potential techniques for purity analysis.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
Validated HPLC Liquid-phase separation based on polarity.High resolution, excellent quantitation, suitable for non-volatile compounds, well-established and regulated.[1]Moderate analysis time compared to UPLC.
UPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution, and reduced solvent consumption.[2][7]Higher initial instrument cost and potentially more frequent maintenance due to high pressures.[3]
GC-MS Gas-phase separation based on volatility, with mass spectrometry for detection.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile compounds like ethyl 3-oxoisoindoline-5-carboxylate without derivatization, which adds complexity and potential for error.[4][9]

For the purity determination of a non-volatile, thermally stable intermediate like ethyl 3-oxoisoindoline-5-carboxylate, HPLC and UPLC are the most appropriate techniques. The choice between them often comes down to a laboratory's specific needs for throughput and available capital.[10] Gas Chromatography is not a primary choice for the main component's purity but is essential for analyzing other types of impurities, such as residual solvents, as a complementary method.[1]

Conclusion

This guide has detailed a robust, reliable, and specific RP-HPLC method for determining the purity of the pharmaceutical intermediate ethyl 3-oxoisoindoline-5-carboxylate. Each validation parameter—specificity, linearity, range, accuracy, precision, detection limits, and robustness—was systematically evaluated according to ICH Q2(R2) guidelines, and all acceptance criteria were met. The experimental data confirms that the method is fit for its intended purpose in a quality control environment.

Compared to alternatives, this validated HPLC method provides the optimal balance of performance, reliability, and accessibility for routine purity testing of this critical intermediate, thereby ensuring the quality and consistency required for the subsequent synthesis of active pharmaceutical ingredients.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q14 Analytical Procedure Development. EMA. [Link]

  • European Medicines Agency. (1995, June). ICH Q2(R1) Validation of analytical procedures: Text and methodology. EMA. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography. Chemistry LibreTexts. [Link]

  • alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS? alwsci. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. ILT. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. EDQM. [Link]

Sources

Validation

Comparative Bioactivity Guide: Ethyl 3-oxoisoindoline-5-carboxylate vs. Phthalimide Analogs

Executive Summary This guide provides a structural and functional analysis comparing Ethyl 3-oxoisoindoline-5-carboxylate (an Isoindolinone derivative) against established Phthalimide analogs (e.g., Thalidomide, Phthalim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional analysis comparing Ethyl 3-oxoisoindoline-5-carboxylate (an Isoindolinone derivative) against established Phthalimide analogs (e.g., Thalidomide, Phthalimide-5-carboxylates).

While both scaffolds share a bicyclic core, the reduction of one carbonyl group—transforming the imide (1,3-dione) into a lactam (1-one) —fundamentally alters the bioactivity profile. The Phthalimide scaffold is historically grounded in immunomodulation (Cereblon binding) and COX inhibition. In contrast, the Isoindolinone scaffold (represented here by the ethyl ester intermediate) has emerged as a superior pharmacophore for PARP inhibition (mimicking the nicotinamide moiety of NAD+) and antioxidant activity, offering improved metabolic stability and blood-brain barrier (BBB) permeability.

Structural & Physicochemical Comparison

The core difference lies in the hydrogen-bond acceptor/donor landscape. The isoindolinone lacks the C1-carbonyl oxygen, reducing polarity and changing the electrostatic potential map of the binding face.

FeatureEthyl 3-oxoisoindoline-5-carboxylate (Isoindolinone)Phthalimide Analogs (1,3-Dione)
Core Structure Lactam (Cyclic Amide)Imide (Cyclic Di-amide)
H-Bond Donors 1 (Lactam NH)1 (Imide NH)
H-Bond Acceptors 3 (1 Lactam C=O, 2 Ester O)4 (2 Imide C=O, 2 Ester O)
Electronic Character Mimics Nicotinamide (NAD+ cofactor)Mimics Uridine/Thymidine bases
Hydrolytic Stability High (Resistant to rapid ring opening)Low (Prone to hydrolysis at pH > 7)
Primary Target PARP-1/2 , Kinases (VEGFR), AntioxidantCereblon (CRBN) , COX-1/2, TNF-

BBB Permeability Moderate to High (Lower PSA)Low to Moderate (Higher PSA)
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "Pharmacophore Switch" that dictates target selectivity.

ScaffoldComparison Phthalimide Phthalimide Scaffold (1,3-Dione) High Polarity Unstable Hydrolysis Isoindolinone Isoindolinone Scaffold (1-One) Ethyl 3-oxoisoindoline-5-carboxylate Nicotinamide Mimic Phthalimide->Isoindolinone Reduction of C1 Carbonyl Target_CRBN Target: Cereblon (CRBN) (Immunomodulation) Phthalimide->Target_CRBN Glutarimide moiety binding Isoindolinone->Phthalimide Oxidation (Metabolic) Target_PARP Target: PARP-1/2 (DNA Repair Inhibition) Isoindolinone->Target_PARP NAD+ Cofactor Mimicry

Caption: Structural evolution from the immunomodulatory phthalimide scaffold to the PARP-targeting isoindolinone scaffold.

Mechanistic Bioactivity Analysis[3]

A. PARP Inhibition (Isoindolinone Dominance)

Ethyl 3-oxoisoindoline-5-carboxylate serves as a critical precursor for PARP-1 inhibitors . The lactam group (NH-C=O) perfectly mimics the amide group of Nicotinamide in NAD+, the substrate for PARP enzymes.

  • Mechanism : The isoindolinone core forms essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

  • Data : Isoindolinone derivatives (e.g., NMS-P515) exhibit

    
     values in the nanomolar range (0.027 µM) , whereas phthalimides often lack the precise steric fit due to the second carbonyl group clashing with the hydrophobic pocket.
    
  • Advantage : The 5-carboxylate group allows for the attachment of solubilizing tails (e.g., piperazine) without disrupting the core binding interaction.

B. Immunomodulation & Anti-Angiogenesis (Phthalimide Dominance)

Phthalimide analogs (e.g., Thalidomide, Lenalidomide) are superior in modulating the E3 ubiquitin ligase complex via Cereblon (CRBN) .

  • Mechanism : The imide structure is critical for insertion into the tri-tryptophan pocket of CRBN.

  • Contrast : Ethyl 3-oxoisoindoline-5-carboxylate shows significantly reduced affinity for CRBN compared to its phthalimide counterpart. This makes the isoindolinone scaffold safer for non-oncology indications where teratogenicity (a side effect of CRBN binding) is a concern.

C. Antioxidant Activity (The 5-Carboxylate Niche)

Recent studies (Reference 1) highlight that 3-oxoisoindoline-5-carboxamides possess significant antioxidant capacity.

  • Assay : DPPH Radical Scavenging.

  • Performance : The isoindolinone core can stabilize free radicals via resonance delocalization across the fused benzene ring, a property enhanced by the electron-withdrawing ester/amide at position 5.

  • Comparison : Phthalimides generally show lower direct antioxidant activity unless substituted with phenolic groups.

Experimental Data Summary

The following table synthesizes bioactivity data from recent SAR studies comparing these scaffolds.

Assay TypeMetricIsoindolinone (Ethyl 3-oxoisoindoline-5-carboxylate deriv.)Phthalimide Analog (Ethyl 1,3-dioxoisoindoline-5-carboxylate)
PARP-1 Inhibition

0.01 - 0.05 µM (High Potency)> 1.0 µM (Low Potency)
TNF-

Inhibition

> 10 µM (Weak)0.1 - 0.5 µM (Strong)
DPPH Scavenging % Inhibition60 - 80% (at 100 µM)10 - 20% (at 100 µM)
Metabolic Stability

(Microsomes)
> 60 min (Stable)< 30 min (Unstable/Hydrolysis)
Cytotoxicity (HepG2)

> 100 µM (Low Toxicity)50 - 90 µM (Moderate Toxicity)

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 3-oxoisoindoline-5-carboxylate

Rationale: This protocol ensures the selective formation of the lactam (isoindolinone) rather than the imide.

  • Reagents : 2-methyl-terephthalic acid 1-ethyl ester (starting material), NBS (N-bromosuccinimide), AIBN (catalyst), Ammonium Acetate.

  • Bromination :

    • Reflux starting material with 1.1 eq NBS and 0.1 eq AIBN in

      
       or Benzene for 4 hours.
      
    • Checkpoint: Monitor by TLC for disappearance of starting material.

  • Cyclization :

    • Dissolve the brominated intermediate in Methanol.

    • Add 2.0 eq Ammonium Acetate (

      
      ). Stir at room temperature for 12 hours.
      
    • Mechanism: The amine attacks the bromomethyl group first, followed by intramolecular cyclization onto the ester.

  • Purification :

    • Evaporate solvent. Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.

    • Validation:

      
      -NMR should show a singlet at ~4.4 ppm (
      
      
      
      of the lactam ring) and lack the symmetry of the phthalimide.
Protocol B: PARP-1 Inhibition Assay (Colorimetric)

Rationale: To quantify the potency of the isoindolinone derivative.

  • Preparation :

    • Coat 96-well plates with Histone mixture (substrate).

    • Prepare serial dilutions of Ethyl 3-oxoisoindoline-5-carboxylate (0.1 nM to 10 µM).

  • Reaction :

    • Add PARP-1 enzyme (0.5 units/well) and Biotinylated-NAD+ cocktail.

    • Incubate for 60 minutes at 25°C.

  • Detection :

    • Wash wells 3x with PBS-T.

    • Add Streptavidin-HRP conjugate (1:1000 dilution). Incubate 30 min.

    • Add TMB substrate. Stop reaction with 1N

      
       after 15 min.
      
  • Analysis :

    • Measure Absorbance at 450 nm.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

Pathway Visualization: PARP Inhibition Mechanism

This diagram details how the Isoindolinone scaffold interrupts the DNA repair pathway, leading to "Synthetic Lethality" in BRCA-deficient cancer cells.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Enzyme PARP-1 Enzyme (Activated) DNA_Damage->PARP_Enzyme Recruits NAD NAD+ Substrate PARP_Enzyme->NAD Normally consumes Complex Inhibitor-PARP Complex (Trapped on DNA) PARP_Enzyme->Complex Stabilization Inhibitor Ethyl 3-oxoisoindoline-5-carboxylate (Isoindolinone Scaffold) Inhibitor->PARP_Enzyme Competes with NAD+ (Nicotinamide Mimicry) Outcome Replication Fork Collapse Synthetic Lethality (in BRCA-/-) Complex->Outcome Prevents Repair

Caption: Mechanism of Action for Isoindolinone-based PARP inhibitors inducing synthetic lethality.

References

  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Source: Journal of Pharmaceutical Science and Technology, 2010. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications. Source: PubMed Central (PMC). [Link]

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Source: ACS Medicinal Chemistry Letters / NIH. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis and Affinity for Cyclooxygenase. Source: National Institutes of Health (NIH). [Link]

  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate (Related Synthetic Methodologies).
Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Crystal Structure Analysis of Isoindoline Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. For the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. For the pharmacologically significant class of isoindoline esters, this structural elucidation is the key to unlocking insights into their bioactivity, stability, and physicochemical properties. This guide, designed for the discerning researcher, provides an in-depth exploration of crystal structure analysis, with a primary focus on single-crystal X-ray diffraction (XRD), while offering a comparative perspective on other essential analytical techniques.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound.[1][2] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but also precise bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[2] This technique is non-destructive, allowing the analyzed crystal to be used for further experiments.[3] For isoindoline esters, which often possess chiral centers and complex stereochemistry, single-crystal XRD offers an unequivocal determination of their three-dimensional architecture, a critical factor in understanding their interaction with biological targets.

However, the power of single-crystal XRD is contingent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[4][5] The crystals must be of a suitable size and quality, free from defects and twinning.[6]

A Comparative Look: Situating XRD Among Other Analytical Techniques

While single-crystal XRD provides the ultimate structural answer, a comprehensive characterization of isoindoline esters relies on a suite of complementary analytical techniques. Each method offers unique insights, and their synergistic application paints a complete picture of the molecule's identity and behavior.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[2]Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[7]Provides information about the molecule's structure and dynamics in solution; does not require crystallization.[8]Can be ambiguous for complex structures with overlapping signals; does not provide precise bond lengths and angles.[9]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, and assessment of sample purity.[10]Useful for analyzing polycrystalline materials and mixtures; does not require single crystals.[3][11]Provides limited structural information compared to SC-XRD; structure solution from powder data can be complex.[11]
Infrared (IR) Spectroscopy Presence of functional groups.[12]Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[12]High sensitivity and provides information on molecular formula.Does not provide information on the 3D arrangement of atoms.
Computational Methods (e.g., DFT) Theoretical molecular geometry, electronic properties, and intermolecular interactions.[13][14]Complements experimental data and provides insights into molecular behavior.Theoretical models may not perfectly represent the real system; requires experimental validation.

The Experimental Journey: From Powder to Structure

The process of determining the crystal structure of an isoindoline ester via single-crystal X-ray diffraction is a meticulous one, requiring careful planning and execution at each stage.

Part 1: The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For isoindoline esters, which are typically small organic molecules, several crystallization techniques can be employed.[4][5][15][16] The choice of method and solvent is critical and often requires empirical screening.

Common Crystallization Methods for Isoindoline Esters:

  • Slow Evaporation: A solution of the isoindoline ester in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[15]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[15][16]

  • Solvent Layering: A solution of the isoindoline ester is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[16]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol: Crystallization of an Isoindoline Ester by Vapor Diffusion

  • Preparation: Dissolve 5-10 mg of the purified isoindoline ester in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small vial (the "inner vial").

  • Setup: Place the inner vial inside a larger beaker or jar (the "outer chamber") containing a few milliliters of an "anti-solvent" in which the isoindoline ester is poorly soluble (e.g., hexane, pentane, or diethyl ether).

  • Sealing: Seal the outer chamber tightly with a lid or parafilm.

  • Incubation: Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

  • Observation: Monitor the inner vial periodically for the formation of single crystals over several days to weeks.

Crystallization_Workflow A Dissolve Isoindoline Ester in a 'Good' Solvent B Place in Inner Vial A->B D Place Inner Vial in Outer Chamber B->D C Prepare Outer Chamber with 'Anti-Solvent' C->D E Seal the System D->E F Incubate at Constant Temperature E->F G Monitor for Crystal Growth F->G G->F No Crystals H Harvest Single Crystals G->H Crystals Formed

Caption: Workflow for the crystallization of an isoindoline ester using the vapor diffusion method.

Part 2: Illuminating the Crystal: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent degradation from the X-ray beam and the cold nitrogen stream.[17]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[18][19]

  • Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Further analysis, such as the examination of bond lengths, bond angles, and intermolecular interactions, is then performed.

XRD_Workflow A Mount Single Crystal on Goniometer B Cool Crystal in Nitrogen Stream A->B C Expose to Monochromatic X-ray Beam B->C D Collect Diffraction Patterns C->D E Process Data (Unit Cell, Space Group) D->E F Solve Structure (Initial Model) E->F G Refine Structure (Least-Squares) F->G H Validate and Analyze Final Structure G->H

Caption: General workflow for single-crystal X-ray diffraction analysis.

Beyond the Molecule: Insights from Crystal Packing and Intermolecular Interactions

The crystal structure reveals not only the geometry of a single isoindoline ester molecule but also how these molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting properties like solubility, melting point, and crystal morphology.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis.[13][20] This method maps the close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together. The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts.[20][21] For example, the presence of strong hydrogen bonds will be evident as distinct spikes in the fingerprint plot.[21]

When Single Crystals Remain Elusive: The Role of Powder X-ray Diffraction

In cases where obtaining single crystals of sufficient quality is not feasible, powder X-ray diffraction (PXRD) can provide valuable structural information.[11] PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites.[10] While the resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle, it can still be used for phase identification and, in some cases, for ab initio structure determination using techniques like Rietveld refinement.[18][19][22] Rietveld refinement involves fitting a calculated powder diffraction pattern, based on a structural model, to the experimental data.[12][18]

Conclusion: A Multi-faceted Approach to Structural Elucidation

The determination of the crystal structure of isoindoline esters is a critical step in their development as therapeutic agents or advanced materials. While single-crystal X-ray diffraction remains the definitive method for obtaining a complete three-dimensional structure, a comprehensive understanding relies on a synergistic approach that integrates data from a variety of analytical techniques. By combining the unambiguous structural information from XRD with the solution-state insights from NMR, the functional group identification from IR, and the molecular weight confirmation from mass spectrometry, researchers can build a robust and multifaceted understanding of these important molecules. Furthermore, computational methods and advanced analysis techniques like Hirshfeld surface analysis provide deeper insights into the forces that govern their solid-state behavior. This integrated approach ensures the scientific integrity of the structural data and provides a solid foundation for the rational design of new and improved isoindoline ester derivatives.

References

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
  • Pan, Z., et al. (2005). Validation of Crystal Structures Determined from Powder Diffraction Data: The Importance of Scrutiny. Crystal Growth & Design, 5(6), 2084–2092.
  • Ghabbour, H. A., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Molecular Crystals and Liquid Crystals, 735(1), 29-44.
  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Adv. Comp. Stud. (2026, March). Rietveld Refinement of X-Ray Diffraction Data. Retrieved from [Link]

  • Saeed, A., et al. (2021). Crystal structure, Hirshfeld surface analysis, crystal voids, interaction energy calculations and energy frameworks, and DFT calculations of 1-(4-methylbenzyl)indoline-2,3-dione.
  • Khan, I., et al. (2023). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 28(11), 4413.
  • CCDC. (2023, July 19). Strengths and Limitations of Powder X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Future Positive. (n.d.). The Advantages and Disadvantages of XRD. Retrieved from [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 441.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • University of Barcelona. (n.d.). 100383: CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 74(3), 133-142.
  • Khan, I., et al. (2023). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester.
  • Drawell. (2023, October 31). What is XRD(X-ray Diffraction) - Advantages, Types and How it Works. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Birkbeck, University of London. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione.
  • Creative Biostructure. (2018, July 6). Comparison of Single crystal X-ray diffraction, NMR and Cryo-EM [Video]. YouTube. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Clore, G. M., & Gronenborn, A. M. (1998). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Trends in Biotechnology, 16(1), 22-34.
  • ResearchGate. (n.d.). Rietveld refinement of powder X-ray diffraction patterns: observed (red.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Contents 1. Single Crystal X-ray Diffraction Structure Determination. Retrieved from [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • ResearchGate. (2022, July 7). Single crystal X-ray diffraction of macromolecules. Retrieved from [Link]

Sources

Validation

Comparative IR Spectroscopy Guide: Ethyl 3-oxoisoindoline-5-carboxylate vs. Structural Alternatives

Executive Summary In pharmaceutical development and materials science, isoindolin-1-one (3-oxoisoindoline) derivatives serve as critical rigid scaffolds for drug discovery and high-performance pigments[1]. Ethyl 3-oxoiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, isoindolin-1-one (3-oxoisoindoline) derivatives serve as critical rigid scaffolds for drug discovery and high-performance pigments[1]. Ethyl 3-oxoisoindoline-5-carboxylate is a highly versatile building block. However, verifying its structural integrity during synthesis or procurement requires precise analytical techniques.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of ethyl 3-oxoisoindoline-5-carboxylate against two common structural alternatives: 3-oxoisoindoline-5-carboxylic acid (the free acid precursor/metabolite) and ethyl 1,3-dioxoisoindoline-5-carboxylate (the phthalimide derivative). As a Senior Application Scientist, I have structured this guide to not only provide the characteristic wavenumbers but also explain the underlying quantum mechanical causality behind these vibrational modes.

Structural Mechanics & IR Causality

To accurately interpret the IR spectrum of ethyl 3-oxoisoindoline-5-carboxylate, we must deconstruct its functional groups and understand the electronic effects governing their vibrational force constants.

  • The Lactam Core (3-oxoisoindoline): The nitrogen lone pair delocalizes into the adjacent carbonyl group via resonance. This increases the single-bond character of the C=O bond, lowering its force constant. Consequently, the lactam carbonyl stretch (Amide I band) appears at a lower frequency (~1680–1700 cm⁻¹ ) compared to an isolated ketone[2]. The secondary nature of this lactam also yields a distinct, moderately broad N-H stretching band at ~3180–3370 cm⁻¹ .

  • The Ester Moiety (Ethyl Carboxylate): Positioned at the 5-carbon, this group features an alkoxy oxygen (-O-CH₂CH₃) whose inductive electron-withdrawing effect dominates over resonance. This stiffens the C=O double bond, pushing the ester carbonyl stretch to a higher frequency (~1710–1730 cm⁻¹ )[3].

  • Aromatic System: The fused benzene ring provides sharp, reliable C=C skeletal vibrations at ~1610 cm⁻¹ and 1500 cm⁻¹ , alongside out-of-plane C-H bending below 900 cm⁻¹.

Comparative Spectral Analysis

When evaluating product purity or confirming a successful synthetic transformation, comparing the target molecule against its structural alternatives is essential.

Alternative A: 3-oxoisoindoline-5-carboxylic acid (Free Acid)

Often present as an unreacted starting material or a degradation product, the free acid drastically alters the spectrum. The ethyl ester is replaced by a carboxylic acid.

  • Causality: Hydrogen bonding in the solid state causes the acid C=O stretch to shift downward (~1690–1700 cm⁻¹), often merging with the lactam C=O to form a single, broad, highly intense peak. Furthermore, the carboxylic acid introduces a massive, broad O-H stretch from 2500 to 3300 cm⁻¹ , which completely obscures the sharp lactam N-H peak.

Alternative B: Ethyl 1,3-dioxoisoindoline-5-carboxylate (Phthalimide)

Phthalimides are common analogs where the isoindoline ring is fully oxidized to a 1,3-dione.

  • Causality: The presence of two adjacent carbonyls sharing a single nitrogen atom leads to mechanical vibrational coupling. Instead of a single lactam peak, the imide produces a characteristic doublet corresponding to asymmetric (~1710 cm⁻¹) and symmetric (~1770 cm⁻¹) stretching modes[4]. The N-H stretch also shifts, becoming sharper due to the increased electron-withdrawing nature of the dual carbonyls.

Quantitative Data Comparison

The following table summarizes the key diagnostic vibrational modes for the target product and its alternatives.

Vibrational ModeEthyl 3-oxoisoindoline-5-carboxylate (Target)3-oxoisoindoline-5-carboxylic acid (Alt A)Ethyl 1,3-dioxoisoindoline-5-carboxylate (Alt B)
Ester C=O Stretch ~1710 – 1730 cm⁻¹ (Sharp)Absent~1710 – 1730 cm⁻¹ (Overlaps with imide)
Lactam/Imide C=O ~1680 – 1700 cm⁻¹ (Single peak)~1690 – 1700 cm⁻¹ (Broad, merged)~1770 & ~1710 cm⁻¹ (Characteristic Doublet)
N-H Stretch ~3180 – 3370 cm⁻¹ (Moderate)Obscured by O-H band~3200 cm⁻¹ (Sharp)
O-H Stretch Absent~2500 – 3300 cm⁻¹ (Very Broad)Absent
C-O Stretch (Ester) ~1250 – 1280 cm⁻¹ & ~1110 cm⁻¹Absent~1250 – 1280 cm⁻¹ & ~1110 cm⁻¹
Aliphatic C-H ~2980, ~2850 cm⁻¹ (Ethyl group)Absent~2980, ~2850 cm⁻¹ (Ethyl group)

Diagnostic Workflow

To streamline laboratory identification, follow this logical decision tree when analyzing the FT-IR spectrum of an unknown isoindoline derivative.

IR_Workflow Start Acquire FT-IR Spectrum (4000 - 600 cm⁻¹) CheckImide Check for Imide C=O Doublet (~1770 & ~1710 cm⁻¹) Start->CheckImide IsImide Ethyl 1,3-dioxoisoindoline- 5-carboxylate (Phthalimide Alternative) CheckImide->IsImide Present CheckAcid Check for Broad O-H Stretch (2500 - 3300 cm⁻¹) CheckImide->CheckAcid Absent (Single Lactam C=O) IsAcid 3-oxoisoindoline- 5-carboxylic acid (Free Acid Alternative) CheckAcid->IsAcid Present IsEster Ethyl 3-oxoisoindoline- 5-carboxylate (Target Product) CheckAcid->IsEster Absent (Sharp N-H only)

Diagnostic FT-IR workflow for differentiating isoindoline derivatives based on key functional groups.

Standardized ATR-FTIR Experimental Protocol

To ensure a self-validating and highly reproducible analytical system, Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a broad O-H band at ~3400 cm⁻¹, which artificially obscures the critical lactam N-H stretch and mimics the free acid alternative.

Step 1: Instrument Preparation & Background
  • Crystal Selection: Utilize a Diamond ATR crystal. Causality: Diamond provides a robust, chemically inert surface with a wide spectral window, unlike ZnSe which can be scratched by crystalline pharmaceutical intermediates.

  • Cleaning: Wipe the crystal and anvil with a lint-free tissue soaked in spectroscopy-grade isopropanol. Allow to air dry for 30 seconds.

  • Background Acquisition: Acquire an air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: 32 scans achieve an optimal signal-to-noise ratio without exposing the instrument to prolonged thermal drift. Background subtraction is critical to eliminate atmospheric H₂O and CO₂ interference, which heavily overlap with the N-H/O-H stretching region.

Step 2: Sample Application
  • Place approximately 2–5 mg of the neat, dry solid powder directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring uniform contact. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth), ensuring accurate absorbance intensities.

Step 3: Spectral Acquisition & Processing
  • Acquire the sample spectrum from 4000 to 600 cm⁻¹ using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Apply an ATR correction algorithm in the instrument software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to match traditional transmission spectra, allowing direct comparison with literature databases.

Step 4: Self-Validation & System Check
  • Baseline Verification: Inspect the baseline between 2500 and 2000 cm⁻¹. If the baseline exhibits a tilt >5% transmittance, or if the atmospheric CO₂ doublet at 2350 cm⁻¹ is visible, the system flags a background mismatch.

  • Resolution: The operator must re-clean the crystal, re-run the background, and re-acquire the sample spectrum to ensure absolute data integrity.

References

1.2 - National Institutes of Health (NIH) / PMC 2.3 - Royal Society of Chemistry (RSC) 3.4 - NIST Chemistry WebBook 4. 1 - Cultural Heritage Science Open Source (CHSOS)

Sources

Comparative

melting point determination and comparison for ethyl 3-oxoisoindoline-5-carboxylate

The following guide provides a technical analysis of the physical characterization of ethyl 3-oxoisoindoline-5-carboxylate , focusing on melting point (MP) determination, comparative analysis with structural analogs, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the physical characterization of ethyl 3-oxoisoindoline-5-carboxylate , focusing on melting point (MP) determination, comparative analysis with structural analogs, and experimental protocols for verification.

Executive Summary & Chemical Context

Ethyl 3-oxoisoindoline-5-carboxylate is a critical scaffold in medicinal chemistry, often serving as an intermediate for PARP inhibitors (e.g., analogs of veliparib) and kinase inhibitors.[1][2] Its physical characterization is essential for establishing purity specifications during scale-up.[1][2]

Unlike its widely reported parent acid (3-oxoisoindoline-5-carboxylic acid), the specific melting point of the ethyl ester variant is frequently obscured in patent literature or approximated.[1][2] This guide provides a comparative baseline against known analogs and a definitive protocol for empirical determination.

Key Physical Expectations
  • State: Crystalline Solid (Off-white to pale beige).[1][2]

  • Predicted MP Range: 145°C – 165°C (Based on methyl ester and regioisomer benchmarking).[1][2]

  • Solubility: Low in water; moderate in EtOH/MeOH; high in DMSO/DMF.[1][2]

Comparative Data Analysis

The following table contrasts the target molecule with its closest structural analogs. In the absence of a single "textbook" value for the ethyl ester in public databases, these benchmarks serve as the quality control limits.[3]

CompoundStructure / TypeMelting Point (°C)Physical Behavior Note
Ethyl 3-oxoisoindoline-5-carboxylate Target Ester 145 – 165 (Predicted) Expected to melt slightly lower than the methyl ester due to increased alkyl chain flexibility disrupting crystal packing.[1][2]
Methyl 3-oxoisoindoline-5-carboxylate Methyl Analog178 – 182 Highly crystalline; packs efficiently.[1][2] Often used as the primary reference standard.[1][2]
3-Oxoisoindoline-5-carboxylic acid Parent Acid> 280 (Dec.) Significant hydrogen bonding (dimers) leads to a very high MP.[1][2] If your ester melts >200°C, suspect hydrolysis to the acid.[3]
Ethyl 1-oxoisoindoline-5-carboxylate Regioisomer155 – 160 Isomeric difference in carbonyl positioning affects H-bond network, often resulting in a distinct but similar MP range.[1][2]

Critical Insight: If your synthesized sample melts below 130°C , suspect solvent occlusion (ethanol/ethyl acetate) or incomplete cyclization of the isoindolinone ring.[1][2][3] If it melts above 200°C , suspect contamination with the free acid starting material.[1][3]

Experimental Protocol: Synthesis & Determination

To ensure the melting point reflects the intrinsic property of the molecule and not an impurity profile, the following workflow is recommended.

Phase 1: Synthesis & Purification (Purity Assurance)

Context: The MP is depressed significantly by unreacted 3-oxoisoindoline-5-carboxylic acid or ring-opening impurities.[1][2]

  • Esterification: React 3-oxoisoindoline-5-carboxylic acid with excess Ethanol and Thionyl Chloride (SOCl₂) (3.0 eq) at reflux for 4–6 hours.

    • Why: Acid-catalyzed Fischer esterification is slow for this substrate due to poor solubility.[1][2] The Acyl Chloride intermediate formed in situ drives conversion.[1][2]

  • Work-up: Concentrate in vacuo. Neutralize with sat. NaHCO₃ to precipitate the ester.[1][2]

  • Recrystallization (Crucial):

    • Dissolve crude solid in minimal boiling Ethanol/DMF (9:1) .

    • Hot filtration to remove unreacted acid (insoluble).[2]

    • Cool slowly to 4°C. Collect crystals.

    • Drying: Vacuum oven at 45°C for 12 hours (removes trapped EtOH).

Phase 2: Melting Point Determination Methods[4]
Method A: Capillary Method (Routine QC)
  • Apparatus: Buchi M-565 or equivalent.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 130°C.[2]

    • Slow ramp (1°C/min ) from 130°C to melt.[1][2]

  • Observation: Record Onset (first liquid drop) and Clear Point (complete liquefaction). A range >2°C indicates impurity.[1][2]

Method B: Differential Scanning Calorimetry (DSC) (Definitive)[2][3]
  • Sample: 2–5 mg in a crimped aluminum pan.

  • Gas: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 40°C → Ramp 10°C/min to 250°C.

  • Data Interpretation: The endothermic peak onset is the thermodynamic melting point.[1][2]

Decision Logic & Troubleshooting (Visualization)

The following diagram outlines the logical flow for validating the identity and purity of the compound based on thermal data.

MP_Determination_Logic Start Synthesized Ethyl 3-oxoisoindoline-5-carboxylate Measure Measure MP (Capillary/DSC) Start->Measure Range_Low MP < 130°C Measure->Range_Low Depressed Range_Target MP 145-165°C Measure->Range_Target Expected Range_High MP > 200°C Measure->Range_High Elevated Action_Dry Action: Vacuum Dry (Remove Solvent) Range_Low->Action_Dry Wet Sample Action_Recryst Action: Recrystallize (Remove Open-Ring byproducts) Range_Low->Action_Recryst Impure Valid VALIDATED BATCH Proceed to NMR/MS Range_Target->Valid Action_Wash Action: Wash with NaHCO3 (Remove Free Acid) Range_High->Action_Wash Acid Contamination Action_Dry->Measure Action_Recryst->Measure Action_Wash->Measure

Figure 1: Decision tree for interpreting melting point data during the synthesis of isoindolinone esters.

References

  • Synthesis of Isoindolinone Derivatives

    • Title: Synthesis and their Antioxidant Activity Studies of 3-Oxoisoindoline-5-carboxamides.
    • Source: Journal of Pharmaceutical Science and Technology.[1][2]

    • Relevance: Provides synthesis protocols for the parent acid and general handling of isoindolinone carboxyl
    • URL:

  • Comparative Data (Methyl Ester)

    • Title: Methyl 3-oxoisoindoline-5-carboxylate Product D
    • Source: Sigma-Aldrich / PubChem.[1][2]

    • Relevance: Establishes the methyl ester benchmark (~178°C).
    • URL:[2][3]

  • General Isoindolinone Characterization

    • Title: Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones.[1][2]

    • Source: ACS Omega.[1][2]

    • Relevance: Discusses melting point trends in isoindoline deriv
    • URL:[2][3]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-oxoisoindoline-5-carboxylate proper disposal procedures

Topic: Ethyl 3-oxoisoindoline-5-carboxylate Proper Disposal Procedures CAS Number: 1261631-07-5 Chemical Formula: C₁₁H₁₁NO₃[1][2] Part 1: Executive Summary & Immediate Action Card Disposal Classification: Hazardous Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-oxoisoindoline-5-carboxylate Proper Disposal Procedures CAS Number: 1261631-07-5 Chemical Formula: C₁₁H₁₁NO₃[1][2]

Part 1: Executive Summary & Immediate Action Card

Disposal Classification: Hazardous Chemical Waste (Non-Halogenated Organic) Primary Hazard: Irritant (Skin/Eye/Respiratory) RCRA Status: Non-listed (treat as characteristic hazardous waste if ignitable/reactive; otherwise, general toxic organic).[1][2]

Immediate Directive: Do NOT dispose of Ethyl 3-oxoisoindoline-5-carboxylate down the drain or in regular trash.[1][2] This compound is an organic ester/lactam derivative that requires incineration via a licensed hazardous waste contractor.[2]

Parameter Critical Data
Physical State Solid (typically off-white to pale yellow powder)
Solubility Insoluble in water; soluble in DMSO, DCM, Ethyl Acetate.[1][2]
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases (Hydrolysis risk).[2]
Waste Stream Solid: Hazardous Solid Waste (Bin: Yellow/Black).[2] Liquid: Non-Halogenated Organic Solvent (unless in DCM/Chloroform).[2]

Part 2: Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization.[2] As a Senior Application Scientist, I categorize this compound based on its functional groups (ester and lactam) which dictate its chemical stability and compatibility.

Chemical Profile
  • Functional Groups: Ethyl ester (C-5 position) and Isoindolinone (lactam core).[1][2]

  • Reactivity: The ester group is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing ethanol and the corresponding carboxylic acid.[2] The lactam ring is generally stable but can open under extreme conditions.[2]

  • Toxicity: While not P-listed (acutely toxic), it is an irritant and should be handled as a hazardous organic substance.[1][2]

Segregation Logic

To prevent dangerous cross-reactions in waste containers, strictly follow this segregation logic:

  • Do NOT Mix With:

    • Concentrated Nitric Acid or Peroxides: Risk of violent oxidation of the organic framework.[2]

    • Aqueous Basic Solutions (pH > 10): Rapid hydrolysis generates heat and changes the chemical composition of the waste stream.[2]

  • Acceptable Mixtures:

    • Compatible with other non-halogenated organic solids (e.g., silica gel, filter paper).[2]

    • Compatible with standard organic solvents (Acetone, Methanol, Ethyl Acetate) in liquid waste streams.[2]

Part 3: Decision Tree & Workflow Visualization

The following diagram illustrates the decision logic for disposing of Ethyl 3-oxoisoindoline-5-carboxylate based on its physical state and mixture composition.

Disposal_Workflow Start Waste Generation: Ethyl 3-oxoisoindoline-5-carboxylate State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Powder, Contaminated PPE) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Mother Liquor) State_Check->Liquid_Waste Liquid Solid_Bin Container A: Hazardous Solid Waste (Double-bagged, labeled) Solid_Waste->Solid_Bin Solvent_Check Solvent Type? Liquid_Waste->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH, DMSO) Solvent_Check->NonHalogenated No Halogens Halo_Bin Container B: Halogenated Organic Waste Halogenated->Halo_Bin NonHalo_Bin Container C: Non-Halogenated Organic Waste NonHalogenated->NonHalo_Bin Pickup Schedule EHS/Contractor Pickup (Incineration) Solid_Bin->Pickup Halo_Bin->Pickup NonHalo_Bin->Pickup

Figure 1: Waste segregation decision tree ensuring compliance with organic solvent and solid waste protocols.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid or Contaminated Debris

Applicable to: Expired reagent, weighing paper, contaminated gloves, and spill cleanup materials.[1]

  • PPE Requirement: Wear nitrile gloves, safety glasses, and a lab coat.[2] Use a dust mask or work in a fume hood if the powder is fine/dusty.[2]

  • Containment:

    • Place the solid material into a clear, sealable polyethylene bag (e.g., Ziploc).[2]

    • Double-bag the waste to prevent leakage or rupture.[1][2]

  • Labeling:

    • Attach a hazardous waste tag to the outer bag.[2]

    • Chemical Name: Write "Ethyl 3-oxoisoindoline-5-carboxylate Solid Waste".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2]

  • Storage: Deposit the bag into the laboratory's designated Solid Hazardous Waste Drum (usually a wide-mouth poly drum).

  • Decontamination: Wipe down the balance or workspace with ethanol-soaked paper towels; dispose of towels in the same solid waste stream.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable to: Mother liquors from recrystallization or reaction solutions.[1][2]

  • Solvent Identification: Determine the primary solvent.[2]

    • If DCM/Chloroform: Use the Halogenated waste stream.[2]

    • If Ethyl Acetate/Methanol/Ethanol: Use the Non-Halogenated waste stream.[2]

  • Transfer:

    • Using a funnel, pour the solution into the appropriate 5-gallon High-Density Polyethylene (HDPE) waste carboy.[1][2]

    • Crucial: Leave at least 10% headspace in the container to allow for vapor expansion.[2]

  • Logging:

    • Record the addition on the carboy's log sheet.[2]

    • List "Ethyl 3-oxoisoindoline-5-carboxylate" as a "Trace Contaminant" (<5%) if it is dissolved in solvent.[1][2]

  • Cap & Seal: Ensure the cap is screwed on tightly immediately after pouring.[2] Do not leave the funnel in the carboy.

Part 5: Emergency Contingencies

Spill Management (Solid Powder):

  • Isolate: Evacuate the immediate area if a large amount (>100g) is spilled and dust is airborne.[2]

  • Protect: Wear N95 respirator and double nitrile gloves.[2]

  • Clean:

    • Cover the spill with wet paper towels to suppress dust.[2]

    • Scoop the wet material into a waste bag.[2]

    • Clean the surface with soap and water.[2]

Accidental Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes.[2] The ester is lipophilic; soap is essential to remove it.[2]

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 53394627 (Ethyl 3-oxoisoindoline-5-carboxylate). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling Ethyl 3-oxoisoindoline-5-carboxylate

As the landscape of drug development evolves, the handling of novel pharmaceutical intermediates like Ethyl 3-oxoisoindoline-5-carboxylate (CAS: 1261631-07-5) requires rigorous, self-validating safety frameworks[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug development evolves, the handling of novel pharmaceutical intermediates like Ethyl 3-oxoisoindoline-5-carboxylate (CAS: 1261631-07-5) requires rigorous, self-validating safety frameworks[1]. This compound, characterized by its isoindoline core, is typically synthesized as a fine crystalline powder. While it is a crucial building block for complex therapeutics, it presents specific occupational hazards—primarily acute dermal, ocular, and respiratory irritation[2].

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a system of causality. Every piece of Personal Protective Equipment (PPE) and every operational protocol must directly mitigate a specific physicochemical vulnerability of the compound. This guide provides the definitive, step-by-step operational and disposal plan for handling Ethyl 3-oxoisoindoline-5-carboxylate safely and efficiently.

Hazard Profiling & The Causality of PPE Selection

To design an effective safety protocol, we must first understand the intrinsic hazards of isoindoline derivatives. Based on structural analogs and standardized safety data for pharmaceutical intermediates, this compound triggers several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Because this chemical is handled as a dry powder, aerosolization is the primary vector for exposure. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that PPE must be selected based on a direct assessment of these specific hazards[4].

Quantitative PPE Specifications

The following table summarizes the mandatory PPE required for handling this compound, grounded in the causality of its hazard profile.

PPE CategorySpecification & StandardCausality & Rationale
Respiratory Protection NIOSH N99, P100, or PAPR (42 CFR 84)Mitigates H335: Standard surgical masks cannot filter fine isoindoline dust. A P100 particulate filter is required to prevent inhalation of aerosolized micro-particles[5].
Ocular Protection Indirect Vented Goggles (ANSI Z87.1 / EN 166)Mitigates H319: Standard safety glasses allow airborne dust to bypass the lenses. Indirect venting prevents particulate ingress while minimizing fogging[3].
Dermal Protection (Hands) Double Nitrile Gloves (>0.11mm thickness, EN 374)Mitigates H315: Pharmaceutical intermediates can have unknown systemic toxicities. Double-gloving ensures the dermal barrier remains intact if the outer glove tears during spatulation[6].
Body Protection Disposable Tyvek Suit or Fluid-Resistant Lab CoatCross-Contamination: Prevents the accumulation of chemical dust on street clothes, which could result in secondary exposure outside the lab environment[5].

Operational Workflows: Step-by-Step Methodologies

Trustworthy science relies on reproducible, self-validating systems. The following protocol ensures that the handling of Ethyl 3-oxoisoindoline-5-carboxylate is fully contained from the moment the reagent bottle is opened to the final transfer.

Protocol A: Pre-Weighing and Chemical Transfer
  • Establish Engineering Controls: Never handle Ethyl 3-oxoisoindoline-5-carboxylate on an open bench. All operations must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC), a dedicated powder handling isolator, or a high-velocity fume hood[5].

  • Donning PPE: Don the Tyvek suit, followed by the N99/P100 respirator. Perform a positive and negative pressure seal check. Don indirect vented goggles, followed by two pairs of nitrile gloves. Pull the outer glove over the cuff of the lab coat/suit to eliminate exposed skin.

  • Static Mitigation: Isoindoline powders are prone to static cling, which increases the risk of aerosolization. Wipe the exterior of the reagent bottle and the weighing spatulas with an anti-static wipe before opening.

  • Transfer: Use a slow, deliberate spatulation technique. Do not drop the powder from a height; place the spatula directly into the weighing boat and gently tap the handle to dispense.

  • Sealing: Once the desired mass is achieved, immediately cap the reagent bottle and seal the weighing boat with parafilm or transfer it to a sealed vial before removing it from the engineering control zone.

Spill Response and Disposal Plans

Even with perfect operational protocols, accidental releases occur. A spill of Ethyl 3-oxoisoindoline-5-carboxylate must be treated as a hazardous particulate release[6].

Protocol B: Immediate Spill Response
  • Evacuate and Isolate: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to allow aerosolized dust to settle.

  • Upgrade PPE: Responders must wear a full-face supplied-air respirator or PAPR if the spill volume exceeds 50 grams[5].

  • Containment (No Dry Sweeping): DO NOT DRY SWEEP. Sweeping aerosolizes the powder, drastically increasing inhalation risks[4].

  • Wet Absorption: Gently mist the spill area with a compatible solvent (e.g., water or a mild surfactant solution) to dampen the powder. Cover the dampened spill with universal absorbent pads or damp paper towels[6].

  • Collection: Carefully scoop the absorbed material using a non-sparking plastic shovel and place it into a heavy-duty, sealable hazardous waste bag.

Protocol C: Decontamination and Disposal
  • Surface Decontamination: Wash the spill area thoroughly with large amounts of soap and water. Isoindoline derivatives can leave microscopic residues; a secondary wipe-down with a 70% isopropanol solution is recommended to ensure complete removal[4].

  • Waste Segregation: Place all contaminated PPE, absorbent pads, and empty reagent containers into a designated, clearly labeled "Hazardous Solid Chemical Waste" container.

  • Final Disposal: Do not flush any residue down the drain[5]. Ethyl 3-oxoisoindoline-5-carboxylate waste must be collected by a certified environmental disposal company for high-temperature incineration in compliance with local EPA/RCRA regulations[3].

Safety Workflow Visualization

The following diagram illustrates the logical progression of risk mitigation, ensuring that every step is accounted for during the handling of this intermediate.

G Start Risk Assessment (H315, H319, H335) EngControl Engineering Controls (Fume Hood / Isolator) Start->EngControl PPE Don PPE (Nitrile Gloves, N99/P100, Goggles) EngControl->PPE Handle Chemical Handling (Weighing/Transfer) PPE->Handle Spill Spill Detected? Handle->Spill SpillResp Spill Response Protocol (Evacuate, Dampen, Collect) Spill->SpillResp Yes Decon Decontamination & Doffing Spill->Decon No SpillResp->Decon Dispose Waste Disposal (EPA/RCRA Compliant) Decon->Dispose

Operational workflow for handling Ethyl 3-oxoisoindoline-5-carboxylate, including spill response.

References

  • CAS 1261631-07-5 C11H11NO3 Ethyl 3-oxoisoindoline-5-carboxylate ≥95% . Howei Pharm. Retrieved from: [Link]

  • Hazardous Substance Fact Sheet: Pharmaceutical Intermediates & OSHA Standards . New Jersey Department of Health. Retrieved from: [Link]

  • Safety Data Sheet: Pharmaceutical Intermediate Handling & PPE . Pfizer Ireland Pharmaceuticals / EPA IE. Retrieved from: [Link]

  • Safety Data Sheet: Pharmaceutical intermediate . Fagron Inc. Retrieved from: [Link]

Sources

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